(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
Description
Properties
IUPAC Name |
(3-iodoimidazo[1,2-a]pyridin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBVGLDOOIGACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2I)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-66-5 | |
| Record name | (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a detailed spectroscopic characterization of a key derivative, (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol (MW: 274.06 g/mol , Formula: C₈H₇IN₂O).[3] We will explore the anticipated Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and data interpretation is explained, offering field-proven insights for researchers in drug discovery and development. This document serves as a practical reference for the synthesis and characterization of this and related compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a vital heterocyclic motif in pharmaceutical sciences, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4] The fusion of an imidazole ring with a pyridine ring creates a unique electronic and structural architecture, making it an attractive scaffold for designing novel therapeutic agents.[1] The title compound, this compound, is a valuable intermediate for further functionalization, particularly at the C-3 position, which is a common site for modification in the development of new drug candidates.[4] The presence of the iodo group allows for various cross-coupling reactions, while the methanol substituent at the 7-position offers a site for derivatization to modulate solubility and target engagement.
Proposed Synthesis
A plausible synthetic route to this compound involves a cyclization reaction followed by iodination. A common method for constructing the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine derivative with an α-haloketone.[5] For our target molecule, a potential pathway would start with the appropriate 2-amino-4-methylpyridine derivative, which can be protected and then oxidized to the corresponding aldehyde before cyclization. Subsequent iodination at the C-3 position can be achieved using various iodinating agents.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.8 - 8.0 | s | - |
| H-5 | ~ 8.2 - 8.4 | d | ~ 7.0 |
| H-6 | ~ 7.0 - 7.2 | dd | ~ 7.0, 1.5 |
| H-8 | ~ 7.5 - 7.7 | d | ~ 1.5 |
| -CH₂OH | ~ 4.6 - 4.8 | d | ~ 5.5 |
| -CH₂OH | ~ 5.3 - 5.5 | t | ~ 5.5 |
Note: The chemical shifts are estimations based on related imidazo[1,2-a]pyridine structures and substituent effects. Actual values may vary.
Interpretation:
-
Aromatic Protons: The protons on the imidazo[1,2-a]pyridine core will appear in the aromatic region (7.0-8.5 ppm). The specific chemical shifts and coupling patterns are characteristic of this heterocyclic system.[6]
-
Methanol Group: The methylene protons (-CH₂OH) are expected to show a doublet due to coupling with the hydroxyl proton. The hydroxyl proton (-OH) will likely appear as a triplet. The exact chemical shifts can be concentration and solvent-dependent.[7]
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 130 - 135 |
| C-3 | ~ 80 - 85 |
| C-5 | ~ 125 - 130 |
| C-6 | ~ 115 - 120 |
| C-7 | ~ 140 - 145 |
| C-8 | ~ 110 - 115 |
| C-8a | ~ 145 - 150 |
| -CH₂OH | ~ 60 - 65 |
Note: These are estimated chemical shifts based on known data for imidazo[1,2-a]pyridines and the electronic effects of the iodo and methanol substituents.[8]
Interpretation:
-
Iodinated Carbon (C-3): The carbon atom bonded to the iodine (C-3) is expected to be significantly shielded and appear at a lower chemical shift compared to an unsubstituted carbon.
-
Carbons of the Pyridine Ring: The chemical shifts of the carbons in the pyridine ring will be influenced by the fused imidazole ring and the substituents.
-
Methanol Carbon: The carbon of the methanol group will appear in the aliphatic region.
Caption: Molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 | O-H stretch (alcohol) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| 1650 - 1500 | C=C and C=N stretching (aromatic rings) |
| 1250 - 1000 | C-O stretch (alcohol) |
| Below 800 | C-I stretch |
Interpretation:
-
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indication of the hydroxyl group.[9]
-
The absorptions in the 1650-1500 cm⁻¹ range are characteristic of the imidazo[1,2-a]pyridine ring system.[9][10]
-
The C-I stretching vibration is expected at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 274 | [M]⁺, Molecular ion |
| 275 | [M+1]⁺, due to ¹³C isotope |
| 147 | [M-I]⁺, loss of iodine radical |
| 127 | Iodine cation [I]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 274 will confirm the molecular weight of the compound.[3]
-
Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.[11]
-
Fragmentation: The fragmentation pattern can provide structural information. A common fragmentation pathway for imidazo[1,2-a]pyridines involves the loss of HCN.[12][13] The loss of the iodine atom is also a likely fragmentation pathway.
Caption: A typical workflow for the spectroscopic characterization of the title compound.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the predicted NMR, FT-IR, and MS data, researchers can confidently synthesize and characterize this important building block for drug discovery. The provided protocols and interpretations serve as a valuable resource for scientists working with imidazo[1,2-a]pyridine derivatives, enabling more efficient and accurate structural elucidation. The unique spectroscopic signatures discussed herein are crucial for quality control and for advancing the development of novel therapeutics based on this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 3-Pyridinemethanol(100-55-0) 1H NMR spectrum [chemicalbook.com]
- 8. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. "Mass Spectra of Some Di- and Triazaindenes" by William W. Paudler, james E. Kuder et al. [digitalcommons.cedarville.edu]
- 13. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and Spectroscopic Elucidation
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol
The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Molecules incorporating this scaffold have demonstrated therapeutic potential across various domains, including antiviral, anticancer, and anti-inflammatory applications.[2] Marketed drugs such as Zolpidem and Alpidem feature this core, highlighting its clinical significance.[2]
The precise substitution pattern on the imidazo[1,2-a]pyridine core dictates its biological activity and pharmacokinetic properties.[1] Therefore, unambiguous structural characterization of novel derivatives is paramount in the drug discovery and development pipeline. This compound is a key intermediate, offering multiple points for further chemical modification. The iodo-group at the C-3 position is particularly suitable for transition metal-catalyzed cross-coupling reactions, while the methanol group at C-7 provides a handle for esterification or etherification.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. As a self-validating system, this document explains the causality behind experimental choices and provides a foundational understanding of the spectroscopic data, ensuring both accuracy and reproducibility in the structural confirmation of this important synthetic building block.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, a systematic numbering convention for the this compound molecule is essential. The following diagram illustrates the adopted numbering scheme, which will be used consistently throughout this guide.
Caption: Numbering scheme for this compound.
Part 1: ¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) is a powerful technique that provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule.
Expertise in Practice: Experimental Protocol
The quality and reproducibility of NMR data are directly dependent on a robust experimental protocol. The following steps represent a field-proven methodology for acquiring high-quality ¹H NMR spectra for imidazo[1,2-a]pyridine derivatives.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality Explanation: DMSO-d₆ is selected for its excellent solvating power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation. Crucially, the hydroxyl (-OH) and any potential amine (-NH) protons are observable as distinct signals in DMSO-d₆, as their exchange with deuterium is slow compared to solvents like D₂O or CD₃OD.[3]
-
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a probe maintained at a constant temperature, typically 25 °C (298 K).[4]
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans (to achieve an adequate signal-to-noise ratio).
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the spectrum manually.
Workflow for ¹H NMR Analysis
The following diagram outlines the logical flow from sample preparation to final structural confirmation.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Data Summary and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for this compound. Assignments are based on established chemical shift ranges and coupling patterns for substituted imidazo[1,2-a]pyridines.[5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-5 | ~8.25 | d | ~7.0 | 1H | Located peri to the bridgehead nitrogen (N4), this proton is significantly deshielded and appears furthest downfield in the aromatic region.[5] It shows coupling only to H-6. |
| H-2 | ~7.80 | s | - | 1H | This proton on the imidazole ring is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent ring nitrogen (N1). |
| H-8 | ~7.75 | s (or br s) | - | 1H | Positioned between the bridgehead nitrogen (N8a) and the C7-substituent, this proton appears as a singlet or a broadened singlet due to minimal coupling with H-6. |
| H-6 | ~7.10 | dd | J = 7.0, 2.0 | 1H | Coupled to both H-5 (larger J value) and H-8 (smaller J value, if any), it appears as a doublet of doublets. |
| H-10 (-OH) | ~5.40 | t | ~5.5 | 1H | The hydroxyl proton signal appears as a triplet due to coupling with the two adjacent methylene protons (H-9). This signal will disappear upon D₂O exchange. |
| H-9 (-CH₂-) | ~4.60 | d | ~5.5 | 2H | The two methylene protons are equivalent and are coupled to the hydroxyl proton (H-10), resulting in a doublet. |
Part 2: ¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides information on the carbon framework of a molecule. In a standard broadband proton-decoupled spectrum, each chemically unique carbon atom gives rise to a single peak, allowing for a "carbon count" of the molecule.
Expertise in Practice: Experimental Protocol
A reliable protocol is key to obtaining a clean, interpretable ¹³C NMR spectrum.
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Acquire the spectrum on a 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-noise decoupled (¹³C{¹H}) spectrum.
-
Pulse Angle: 45-60 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans (a higher number of scans is required to achieve adequate signal-to-noise).
-
-
Data Processing: Apply an exponential multiplication (line broadening of 1-2 Hz) to the FID, followed by a Fourier transform. Reference the spectrum to the DMSO-d₆ solvent peak (δ = 39.52 ppm).
Workflow for ¹³C NMR Analysis
The workflow for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the need for a greater number of scans during acquisition.
Caption: Standard workflow for ¹³C NMR spectroscopic analysis.
Data Summary and Interpretation
The table below presents the predicted ¹³C NMR chemical shifts. Assignments are made by considering the electronic effects of the nitrogen atoms and the substituents, referencing data for similar heterocyclic systems.[4][6][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-7 | ~146.0 | Quaternary carbon attached to the electron-donating -CH₂OH group, expected to be downfield. |
| C-8a | ~144.5 | Bridgehead quaternary carbon adjacent to two nitrogen atoms, resulting in a significant downfield shift.[6] |
| C-2 | ~135.0 | Aromatic CH carbon in the five-membered ring, deshielded by the adjacent N1. |
| C-5 | ~125.0 | Aromatic CH carbon, significantly deshielded due to its proximity to the bridgehead nitrogen (N4). |
| C-8 | ~117.5 | Aromatic CH carbon adjacent to the bridgehead. |
| C-6 | ~115.0 | Aromatic CH carbon in the six-membered ring. |
| C-3 | ~80.0 | This carbon is directly attached to iodine. The "heavy atom effect" causes a pronounced upfield shift compared to an unsubstituted C-3 (~110 ppm). This is a key diagnostic signal. |
| C-9 (-CH₂OH) | ~62.5 | Aliphatic carbon of the hydroxymethyl group, appearing in the characteristic range for alcohol carbons. |
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The key diagnostic signals include the singlet for H-2, the downfield doublet for H-5, and the significantly upfield-shifted signal for the iodine-bearing C-3 in the ¹³C spectrum. The methodologies and interpretations presented in this guide offer a robust, self-validating framework for researchers working with this versatile building block. For more complex derivatives, advanced 2D NMR techniques such as COSY (H-H correlation), HSQC (C-H direct correlation), and HMBC (C-H long-range correlation) can be employed to further solidify structural assignments, ensuring the highest level of scientific integrity in drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
Abstract
This technical guide provides a comprehensive framework for the mass spectrometry analysis of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol, a heterocyclic compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps but also the underlying scientific rationale, ensuring that fellow researchers, scientists, and drug development professionals can achieve robust, reliable, and insightful analytical outcomes. We will delve into the core principles of mass spectrometry as applied to this specific molecule, covering everything from initial sample preparation and method development to the intricacies of spectral interpretation. The methodologies described herein are designed to be self-validating, promoting the highest standards of scientific integrity.
Introduction: The Analytical Imperative for this compound
This compound, with a molecular weight of 274.06 g/mol and the formula C8H7IN2O, is a member of the imidazopyridine class of compounds.[1][2] Imidazopyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as antiviral and kinase inhibitors.[3][4] The precise and accurate characterization of such molecules is a cornerstone of the drug discovery and development process.[5] Mass spectrometry (MS) stands out as an indispensable analytical technique, offering unparalleled sensitivity and specificity for the identification, quantification, and structural elucidation of pharmaceutical compounds and their impurities.[6][7][8]
The presence of an iodine atom and a nitrogen-containing heterocyclic core in this compound presents unique considerations for mass spectrometric analysis. This guide will address these specific challenges and provide expert insights into optimizing analytical workflows.
Foundational Principles: Selecting the Right Mass Spectrometry Approach
The success of any mass spectrometry analysis hinges on the judicious selection of the ionization technique and mass analyzer. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the premier choice.
2.1. Ionization Technique: Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that is particularly well-suited for polar molecules and is less likely to cause in-source fragmentation, ensuring the molecular ion is readily observed.[9] Given the presence of basic nitrogen atoms in the imidazopyridine ring, positive-ion mode ESI is highly effective. The nitrogen atoms are readily protonated in the ESI plume, forming a stable [M+H]⁺ ion.
-
Causality: The basicity of the pyridine and imidazole nitrogen atoms makes them preferential sites for protonation, leading to a strong signal in positive-ion mode. This is a common characteristic of nitrogen-containing heterocyclic compounds.[10]
2.2. Mass Analyzer: High-Resolution Mass Spectrometry (HRMS)
To achieve unambiguous elemental composition assignment and differentiate between isobaric interferences, high-resolution mass spectrometry (HRMS) is strongly recommended.[11] Orbitrap or Time-of-Flight (TOF) analyzers provide the necessary mass accuracy (typically <5 ppm) to confidently determine the elemental formula of the parent ion and its fragments.[8]
-
Expertise: While quadrupole instruments are excellent for quantitative analysis in Multiple Reaction Monitoring (MRM) mode, the structural confirmation and impurity profiling of a novel compound necessitate the high resolving power of HRMS.[7]
Experimental Workflow: A Validated Protocol
The following section outlines a detailed, step-by-step protocol for the LC-MS analysis of this compound. This workflow is designed to be a self-validating system, ensuring data integrity and reproducibility.
3.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent to create a 1 mg/mL stock solution. A mixture of methanol or acetonitrile with a small percentage of water is often a good starting point.
-
Working Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent. A typical concentration for initial analysis is 1-10 µg/mL.
3.2. Liquid Chromatography (LC) Method
Combining liquid chromatography with mass spectrometry (LC-MS) is essential for separating the analyte from potential impurities and matrix components.[12]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a versatile choice for this type of molecule.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the analyte for positive-ion ESI.[12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) is recommended to ensure elution of the compound and any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3.3. Mass Spectrometry (MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., Nitrogen at 8-12 L/min and 350-450 °C).
-
Mass Range: Scan from m/z 50 to 500 to cover the expected parent ion and fragments.
-
Data Acquisition: Perform both full scan MS and tandem MS (MS/MS or All-Ions Fragmentation). For MS/MS, select the [M+H]⁺ ion as the precursor.
3.4. Workflow Visualization
Caption: Experimental workflow for LC-MS analysis.
Data Interpretation: From Spectrum to Structure
4.1. Expected Mass Spectrum
The high-resolution mass spectrum will provide the accurate mass of the protonated molecule, [M+H]⁺.
| Ion | Theoretical m/z |
| [C8H7IN2O + H]⁺ | 274.9727 |
The presence of iodine (¹²⁷I) is distinctive as it is monoisotopic, simplifying the isotopic pattern of the molecular ion.[13][14]
4.2. Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation by analyzing the fragmentation pattern of the parent ion.[6] The fragmentation of this compound is likely to proceed through several key pathways.
-
Loss of Water: The methanol group is susceptible to the neutral loss of water (H₂O, 18.0106 Da), a common fragmentation for alcohols.
-
Loss of the Iodide Radical: The C-I bond is relatively weak and can undergo cleavage.[13][14]
-
Ring Cleavage: The imidazopyridine core can undergo characteristic ring-opening and fragmentation pathways.
Predicted Key Fragments:
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M+H - H₂O]⁺ | C8H6IN2⁺ | 256.9621 |
| [M+H - I]⁺ | C8H8N2O⁺ | 148.0637 |
| [C7H5IN]⁺ | Loss of CH₂O and NH | 227.9516 |
4.3. Fragmentation Pathway Diagram
Caption: Proposed fragmentation pathway.
Method Validation and Trustworthiness
To ensure the trustworthiness of the analytical results, a proper method validation should be performed in accordance with regulatory guidelines such as those from the ICH.[11][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic separation from impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results. These are assessed by analyzing quality control samples at different concentrations.[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]
Conclusion: A Pathway to Confident Analysis
This guide has provided a comprehensive and technically grounded approach to the mass spectrometry analysis of this compound. By understanding the rationale behind the selection of analytical techniques and meticulously following a validated experimental protocol, researchers can generate high-quality, reliable data. This, in turn, is fundamental to accelerating the drug discovery and development pipeline, ensuring the safety and efficacy of new pharmaceutical entities. The principles and methodologies outlined here serve as a robust foundation for the characterization of this and similar heterocyclic molecules.
References
- 1. achmem.com [achmem.com]
- 2. capotchem.com [capotchem.com]
- 3. Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. innovationaljournals.com [innovationaljournals.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. ijper.org [ijper.org]
- 16. mdpi.com [mdpi.com]
Physical and chemical properties of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Strategies for (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol
Executive Summary
This compound is a functionalized heterocyclic compound built upon the imidazo[1,2-a]pyridine scaffold. This core structure is a "privileged" motif in medicinal chemistry, forming the basis for numerous pharmaceuticals due to its versatile biological activities.[1][2] The presence of both a reactive C-3 iodo group and a C-7 methanol substituent makes this molecule a highly valuable and versatile building block for the synthesis of complex molecular architectures. The iodine atom serves as an efficient handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the methanol group offers a site for esterification, etherification, or oxidation to introduce further diversity. This guide provides a comprehensive overview of the compound's known properties, a proposed, evidence-based synthetic protocol, expected analytical characterization, and a discussion of its chemical reactivity, tailored for researchers and scientists in drug discovery and organic synthesis.
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is an aromatic heterocyclic organic compound resulting from the fusion of a pyridine and an imidazole ring.[3] This scaffold is of immense interest because it is a bioisostere of purines and indoles, allowing it to interact with a wide range of biological targets.[3] Consequently, derivatives of this core exhibit a broad spectrum of pharmacological activities, including anti-ulcer, antibacterial, antiviral, and antitumor properties.[1] Commercially successful drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent) feature this core structure, underscoring its therapeutic relevance and validating its status as a key pharmacophore in modern drug development.[2]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. The structure consists of the bicyclic imidazo[1,2-a]pyridine core, iodinated at the electron-rich C-3 position of the imidazole ring and substituted with a hydroxymethyl group at the C-7 position of the pyridine ring.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1036990-66-5 | [4] |
| Molecular Formula | C₈H₇IN₂O | [4][5] |
| Molecular Weight | 274.06 g/mol | [4][5] |
| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |
| Purity | ≥ 97% (as supplied by commercial vendors) | [5] |
| Storage | Store at room temperature under an inert atmosphere | [4] |
Synthesis and Purification: A Proposed Experimental Protocol
Caption: Proposed two-step synthetic workflow.
Step 1: Synthesis of (Imidazo[1,2-a]pyridin-7-yl)methanol
The construction of the imidazo[1,2-a]pyridine core is typically achieved via the Tschitschibabin reaction or related condensations.[3] This involves reacting a 2-aminopyridine derivative with an α-halocarbonyl compound.
Protocol:
-
Reagents & Setup: To a round-bottom flask, add (2-amino-4-picolin-5-yl)methanol (1.0 eq), sodium bicarbonate (2.0 eq), and ethanol as the solvent.
-
Reaction: Add bromoacetaldehyde (1.2 eq) dropwise to the mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress using Thin Layer Chromatography (TLC). The classic synthesis often involves heating for several hours.[6]
-
Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Extract the aqueous layer three times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the intermediate, (Imidazo[1,2-a]pyridin-7-yl)methanol.
Step 2: Regioselective C-3 Iodination
The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. Modern methods allow for efficient and regioselective iodination under mild, often metal-free, conditions.[7][8] Ultrasound-assisted methods have been shown to significantly improve reaction rates and yields.[7]
Protocol:
-
Reagents & Setup: In a Schlenk tube, dissolve the (Imidazo[1,2-a]pyridin-7-yl)methanol intermediate (1.0 eq) in ethanol.
-
Addition: Add molecular iodine (I₂) (0.6 eq) and tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq).[7][8]
-
Reaction: Place the sealed Schlenk tube in an ultrasonic bath and irradiate for approximately 30-60 minutes at room temperature.[7] Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the final product, this compound.
Spectroscopic Characterization (Predicted)
Definitive analytical data requires experimental measurement. However, based on the known spectra of analogous imidazo[1,2-a]pyridine derivatives, a highly confident prediction of the key spectroscopic features can be made.[9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range, showing characteristic doublet and triplet splitting patterns of the substituted pyridine and imidazole rings. - Methylene Protons (-CH₂OH): A singlet around δ 4.5-5.0 ppm. - Hydroxyl Proton (-OH): A broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-150 ppm range. - C-I Carbon: The carbon bearing the iodine (C-3) is expected to appear significantly upfield, potentially in the δ 75-90 ppm range, due to the heavy atom effect. - Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 275.0 |
| IR (KBr) | - O-H Stretch: Broad peak around 3400-3200 cm⁻¹ (alcohol). - Aromatic C-H Stretch: Peaks around 3100-3000 cm⁻¹. - C=N and C=C Stretch: Multiple peaks in the 1650-1450 cm⁻¹ region. - C-O Stretch: Strong peak around 1050 cm⁻¹. |
Chemical Reactivity and Synthetic Applications
The primary utility of this compound in synthetic chemistry stems from the reactivity of the C-3 iodo group. The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents at this position, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
Key Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond by coupling an organoboron compound with an organohalide, is a cornerstone of modern synthesis. The C-3 iodo substituent is an ideal substrate for this transformation.[11]
Caption: Representative Suzuki-Miyaura cross-coupling reaction.
Causality: The choice of a palladium catalyst, a base, and a suitable solvent system is critical for an efficient reaction. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle. The base is required to activate the boronic acid for the transmetalation step. The solvent system, often a mixture like DME/water, ensures the solubility of both organic and inorganic reagents.[11] This reaction transforms the synthetically useful but biologically uninteresting iodo-group into a diverse array of functional groups (e.g., aryl, heteroaryl, alkyl), which is a pivotal step in drug discovery.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container under an inert atmosphere as recommended.[4]
-
Conclusion
This compound is a strategically important bifunctional building block. Its synthesis is achievable through established heterocyclic chemistry principles, and its characterization can be predicted with high accuracy. The true value of this compound lies in its chemical reactivity, where the C-3 iodo group serves as a versatile anchor point for diversification via cross-coupling chemistry. For researchers in drug development, this molecule represents a valuable starting point for the exploration of novel chemical space around the pharmacologically validated imidazo[1,2-a]pyridine scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. achmem.com [achmem.com]
- 5. capotchem.com [capotchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Crystal Structure Determination of (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol: A Key Intermediate in Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the three-dimensional structure of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This in-depth technical guide outlines a comprehensive methodology for determining the single-crystal X-ray structure of (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol, a key building block for novel therapeutics. While the specific crystal structure of this compound is not publicly available as of this writing, this guide provides a complete roadmap for its determination, from synthesis and crystallization to data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules.
Introduction: The Significance of Imidazo[1,2-a]pyridines and Structural Chemistry
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The substitution pattern on this bicyclic heteroaromatic system dictates its pharmacological profile. The title compound, this compound, incorporates three key features for further chemical modification: the nucleophilic 3-iodo position, a versatile handle for cross-coupling reactions; the 7-methanol group, which can be modified to modulate solubility and target interactions; and the imidazopyridine core itself, a known pharmacophore.
The precise knowledge of the three-dimensional arrangement of atoms in a molecule, as provided by single-crystal X-ray diffraction (SC-XRD), is fundamental to understanding its chemical behavior and biological function. A crystal structure provides invaluable information on:
-
Molecular Conformation: The preferred spatial arrangement of the molecule.
-
Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern how molecules pack in the solid state, offering insights into potential interactions with biological targets.
-
Stereochemistry: Unambiguous assignment of stereocenters.
This guide will provide a robust framework for obtaining and analyzing the crystal structure of this compound.
Synthesis and Purification: The Foundation for High-Quality Crystals
The successful growth of single crystals is critically dependent on the purity of the compound. The following section details a proposed synthetic route and purification protocol for this compound, based on established methodologies for related compounds.
Proposed Synthetic Pathway
A plausible and efficient route to this compound involves a two-step process starting from a commercially available 2-aminopyridine derivative.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine To a solution of 2-amino-4-methylpyridine in a suitable solvent such as ethanol, an aqueous solution of chloroacetaldehyde is added. The mixture is heated to reflux for several hours. After cooling, the reaction is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Iodination at the 3-position The 7-methylimidazo[1,2-a]pyridine is dissolved in acetonitrile, and N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is purified.
Step 3: Benzylic Bromination 3-Iodo-7-methylimidazo[1,2-a]pyridine is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux under inert atmosphere. After completion, the reaction is cooled, filtered, and the filtrate is concentrated.
Step 4: Acetate Formation The crude 7-(bromomethyl)-3-iodoimidazo[1,2-a]pyridine is dissolved in dimethylformamide (DMF), and potassium acetate is added. The mixture is stirred at room temperature.
Step 5: Hydrolysis to the Alcohol To the solution from the previous step, a mixture of methanol and water is added, followed by potassium carbonate. The reaction is stirred until the hydrolysis is complete. The product is then extracted, and the organic phase is purified.
Purification for Crystallization
For crystallization, the purity of the compound should be >99%. The final purification of this compound should be performed by column chromatography on silica gel, followed by recrystallization. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol would be a good starting point for both chromatography and recrystallization. The purity should be confirmed by HPLC, ¹H NMR, and Mass Spectrometry.
Crystallization: The Art of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step. A systematic approach to screening various crystallization conditions is crucial.
Crystallization Techniques
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a bridge (sitting drop) and sealed in a well containing a reservoir of a less soluble solvent (precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals may form at the interface.
Solvent Screening
A wide range of solvents with varying polarities should be screened.
| Solvent Class | Examples |
| Protic Solvents | Methanol, Ethanol, Isopropanol |
| Aprotic Polar | Acetone, Acetonitrile, DMF, DMSO |
| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) |
| Mixtures | Dichloromethane/Hexane, Acetone/Water |
It is advisable to start with small-scale crystallization trials in a multi-well plate to efficiently screen a large number of conditions.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable crystals are obtained, the next step is to analyze them using SC-XRD.
Crystal Selection and Mounting
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
Data Collection
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Processing
The collected diffraction images are processed to:
-
Index the diffraction spots: Determine the unit cell parameters and crystal system.
-
Integrate the intensities: Measure the intensity of each reflection.
-
Apply corrections: For factors such as Lorentz-polarization effects and absorption.
-
Determine the space group: Based on systematic absences in the diffraction data.
The output of this process is a reflection file containing the h, k, l indices and the corresponding intensities for each reflection.
Structure Solution and Refinement
Structure Solution
The phase information, which is lost during the diffraction experiment, is retrieved using computational methods. For small molecules like the title compound, direct methods are typically successful. This initial solution provides a rough model of the molecular structure.
Structure Refinement
The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The quality of the final refined structure is assessed by several factors, including:
-
R-factors (R1, wR2): Lower values indicate a better fit between the model and the data.
-
Goodness-of-Fit (GooF): Should be close to 1.
-
Residual electron density map: Should be relatively flat, with no large positive or negative peaks.
Structural Analysis and Interpretation
A detailed analysis of the refined crystal structure provides a wealth of chemical information. For "this compound," the analysis would focus on:
Intramolecular Features
The bond lengths, bond angles, and torsion angles within the molecule would be examined and compared to standard values and those of similar reported structures. The planarity of the imidazo[1,2-a]pyridine ring system and the conformation of the methanol substituent would be of particular interest. Based on the crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the imidazo[1,2-a]pyridine moiety is expected to be nearly planar.[5][6]
Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by non-covalent interactions. For the title compound, the following interactions are anticipated:
-
Hydrogen Bonding: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor, and the nitrogen atoms of the imidazopyridine ring are potential acceptors. O-H···N hydrogen bonds are likely to be a dominant feature in the crystal packing, potentially forming chains or dimers.[5][6]
-
Halogen Bonding: The iodine atom at the 3-position is a potential halogen bond donor. Interactions between the iodine and electronegative atoms (e.g., oxygen or nitrogen) on neighboring molecules may be present.
-
π-π Stacking: The aromatic imidazo[1,2-a]pyridine ring system can participate in π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014093583A2 - Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof - Google Patents [patents.google.com]
- 5. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
Solubility Profile of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol: A Guide for Researchers
An In-Depth Technical Guide
Executive Summary
(3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol is a heterocyclic compound featuring the imidazo[1,2-a]pyridine scaffold, a structure of significant interest in medicinal chemistry.[1][2] Understanding its solubility in common laboratory solvents is a critical prerequisite for its application in drug discovery, process chemistry, and various biological assays. Low solubility can impede development, leading to unreliable in vitro results, poor bioavailability, and formulation challenges.[3][4] This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this molecule, offers a predicted solubility profile, and details a robust experimental protocol for its quantitative determination. By grounding predictions in chemical first principles and providing a validated experimental workflow, this document serves as an essential resource for scientists working with this compound and its structural analogs.
Introduction: The Central Role of Solubility
The imidazo[1,2-a]pyridine core is a privileged scaffold in modern pharmacology, forming the basis of drugs such as zolpidem and alpidem.[1] Its derivatives are explored for a wide range of biological activities, including antitubercular and anticancer properties.[2] this compound (CAS RN: 1036990-66-5) is a functionalized member of this class, incorporating key structural motifs that dictate its physicochemical behavior.[5]
Solubility is not merely a physical data point; it is a cornerstone of a compound's utility. In early-stage drug discovery, achieving sufficient concentration in aqueous buffers is essential for obtaining reliable bioassay data.[6] For in vivo studies, solubility directly influences formulation strategies and subsequent bioavailability.[7] This guide, therefore, addresses the critical need for a detailed understanding of this compound's solubility to facilitate its seamless integration into research and development workflows.
Theoretical Principles & Structural Analysis
The solubility of a molecule is governed by the interplay of its functional groups with the solvent, a principle often summarized as "like dissolves like."[8][9] A detailed analysis of the structure of this compound allows for a robust prediction of its behavior.
-
Imidazo[1,2-a]pyridine Core: This fused aromatic ring system is largely rigid and hydrophobic. While the nitrogen atoms can act as hydrogen bond acceptors, the overall character of the core contributes to lipophilicity, which tends to decrease aqueous solubility.[2]
-
Methanol Group (-CH₂OH): This is the primary driver of solubility in polar solvents. As a polar, protic group, it can both donate and accept hydrogen bonds, allowing for strong, favorable interactions with solvents like water, methanol, and ethanol.[10]
-
Iodo Group (-I): The iodine atom is large and highly polarizable, contributing significantly to the molecule's overall molecular weight. It enhances van der Waals interactions but is primarily lipophilic, a factor that generally counteracts the solubilizing effect of the methanol group in aqueous media.
Logical Relationship of Molecular Features to Solubility
Caption: Interplay of functional groups with solvent polarity.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental work.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group provides strong hydrogen bonding, but this is offset by the large, lipophilic iodo-imidazo-pyridine core. Solubility is expected to be significantly higher in methanol/ethanol than in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | These solvents are excellent at solvating a wide range of organic molecules. The compound's polarity and hydrogen bond accepting capabilities will lead to favorable interactions. DMSO is commonly used for creating high-concentration stock solutions of similar compounds.[11][12] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents possess intermediate polarity and are effective for many organic compounds. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The significant polarity imparted by the methanol group and heterocyclic nitrogens makes dissolution in nonpolar solvents highly unfavorable.[9] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For definitive, quantitative data, the shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility.[13][14] It measures the concentration of a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Autosampler vials for analysis
-
UV-Vis Spectrophotometer or HPLC-UV system
Step-by-Step Procedure
-
Preparation of Standards:
-
Accurately prepare a high-concentration stock solution of the compound in a suitable solvent where it is freely soluble (e.g., DMSO or Methanol).
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 5-6 points) that bracket the expected solubility range.
-
Analyze these standards via UV-Vis or HPLC-UV to generate a calibration curve (Absorbance vs. Concentration).
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a pre-weighed glass vial. An amount sufficient to ensure solid remains after equilibration is key; typically, 2-5 mg per 1 mL of solvent is adequate.[14]
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 1.0 mL) of the chosen test solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the mixture to equilibrate for a sufficient duration. For thermodynamic solubility, a minimum of 24 hours is recommended to ensure equilibrium is reached.[6] Some systems may require up to 72 hours.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant (the saturated liquid solution) into a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved particulate matter.
-
-
Analysis and Quantification:
-
If necessary, dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the final solution using the same method (UV-Vis or HPLC-UV) as the calibration standards.
-
Use the calibration curve to determine the concentration of the compound in the saturated solution. Account for any dilutions made.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Method.
Data Presentation
Quantitative results should be recorded systematically. Expressing solubility in both mass/volume (mg/mL) and molar (mol/L or µM) units is best practice.
Table 1: Experimental Solubility Data Template
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
|---|---|---|---|---|
| Water | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetonitrile | 25 | |||
| DMSO | 25 | |||
| Dichloromethane | 25 |
| Hexane | 25 | | | |
Safety and Handling Considerations
As a responsible scientist, proper handling of all chemicals is paramount. For this compound, the following should be observed:
-
Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[15]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area.[5]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
References
- 1. ijrpr.com [ijrpr.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.ws [chem.ws]
- 10. Khan Academy [khanacademy.org]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. carlroth.com [carlroth.com]
Stability and storage conditions for (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
An In-Depth Technical Guide to the Stability and Storage of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This fused bicyclic system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The molecule is further functionalized with a hydroxymethyl group at the 7-position and, critically, an iodine atom at the 3-position. The presence of this aryl-iodide bond is a key determinant of the compound's chemical reactivity and stability profile.
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, CAS RN 1036990-66-5. It is intended for researchers, scientists, and drug development professionals who handle this molecule and require a deep understanding of its characteristics to ensure its integrity for experimental and developmental purposes.
Chemical Structure and Physicochemical Properties
To understand the stability of a compound, one must first understand its structure.
Figure 1: Chemical structure and key properties of the compound.
The molecule's stability is primarily influenced by two key structural features:
-
The C-I Bond: Aryl iodides are known to be susceptible to degradation by light and heat. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it prone to homolytic cleavage, which can lead to the formation of colored degradation products like elemental iodine (I₂) and the corresponding de-iodinated compound[1].
-
The Imidazo[1,2-a]pyridine Ring System: This nitrogen-containing heterocyclic system can be susceptible to oxidation and reactions under extreme pH conditions.
-
The Methanol Group: Primary alcohols can be oxidized to aldehydes and then to carboxylic acids.
Recommended Storage Conditions
Based on the chemical properties and supplier recommendations, the following storage conditions are advised to maintain the integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) for long-term storage. | While stable at room temperature for short periods, lower temperatures slow down potential degradation pathways[1][2]. |
| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere prevents oxidative degradation of the heterocyclic ring and the methanol group[3]. |
| Light | Protected from light (amber vials or stored in the dark) | The C-I bond is photolabile. Exposure to ambient or UV light can cause rapid discoloration and degradation[1]. |
| Humidity | Dry, desiccated environment | Minimizes hydrolytic degradation pathways. |
Optimal Long-Term Storage: For periods exceeding several weeks, it is best to store the solid compound at 2-8°C under an inert atmosphere in a light-protected container.
Understanding Stability Through Forced Degradation Studies
To fully characterize the stability of a molecule and identify potential degradation products, forced degradation (or stress testing) is an essential experimental approach in drug development[4][5]. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage to accelerate degradation[6][7].
The primary goals of a forced degradation study are:
-
To evaluate the intrinsic stability of the molecule[8].
-
To develop and validate stability-indicating analytical methods[4][7].
Figure 2: A typical experimental workflow for a forced degradation study.
Experimental Protocols for Stability Assessment
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[5][6].
Hydrolytic Degradation Protocol
-
Causality: To assess the stability of the compound in aqueous environments at different pH levels.
-
Methodology:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with the stressor solution.
-
Acid Hydrolysis: Add the stock solution to 0.1 M HCl.
-
Base Hydrolysis: Add the stock solution to 0.1 M NaOH.
-
Neutral Hydrolysis: Add the stock solution to purified water.
-
Incubate the solutions at room temperature or elevated temperature (e.g., 60°C) if no degradation is observed[6].
-
Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize the acid/base samples, and dilute to a final concentration for analysis.
-
Oxidative Degradation Protocol
-
Causality: To determine the compound's susceptibility to oxidation. The heterocyclic nitrogen atoms and the primary alcohol are potential sites of oxidation.
-
Methodology:
-
Prepare a 1 mg/mL solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.
-
Incubate the mixture at room temperature, protected from light.
-
Monitor the reaction over time.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
Photostability Protocol
-
Causality: To evaluate the impact of light, which is critical due to the known photosensitivity of aryl iodides[1]. This protocol should follow ICH Q1B guidelines[6].
-
Methodology:
-
Expose the solid compound and a solution of the compound (e.g., 1 mg/mL) to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, analyze both the exposed and control samples.
-
Thermal Degradation Protocol
-
Causality: To assess the stability of the compound at elevated temperatures.
-
Methodology:
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).
-
Separately, prepare a solution of the compound and store it at an elevated temperature (e.g., 60°C).
-
Monitor over a period of several days.
-
At specified time points, remove samples and prepare them for analysis.
-
Potential Degradation Pathways
Based on the structure and general chemical principles, a likely degradation pathway, especially under photolytic stress, is the cleavage of the C-I bond.
References
- 1. benchchem.com [benchchem.com]
- 2. dispendix.com [dispendix.com]
- 3. achmem.com [achmem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmaguru.co [pharmaguru.co]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Targeting Diverse Biological Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold, a nitrogen-bridged heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar topography and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This versatility has led to the development of numerous therapeutic agents across diverse disease areas, including oncology, infectious diseases, and neurology. Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (for peptic ulcers) feature this core structure, underscoring its clinical significance.[1][2][3]
This technical guide provides a comprehensive overview of the key biological targets of imidazo[1,2-a]pyridine derivatives. As Senior Application Scientists, our focus is not merely on cataloging these targets but on elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their validation. We will delve into the causality behind medicinal chemistry strategies and provide actionable protocols for researchers in the field.
I. Oncology: Targeting Aberrant Kinase Signaling
The deregulation of protein kinases is a hallmark of many cancers, making them a major class of targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.
A. The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Proliferation
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent event in a multitude of human cancers, making it a prime target for drug development.[4]
Imidazo[1,2-a]pyridine derivatives have been successfully developed as dual PI3K/mTOR inhibitors.[4][5][6][7] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain of PI3K and mTOR. This dual inhibition is advantageous as it can lead to a more profound and sustained blockade of the pathway, potentially overcoming resistance mechanisms associated with targeting a single node.
One notable derivative, compound 15a from a published study, demonstrated potent dual inhibitory activity against PI3K and mTOR, leading to significant tumor growth inhibition in xenograft models.[4] The mechanism involves the suppression of downstream signaling, including the phosphorylation of Akt.[4][8]
The development of potent imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitors has been guided by key SAR principles. For instance, substitution at the 3-position of the imidazo[1,2-a]pyridine core is often crucial for potent activity, with various aryl and heteroaryl groups being explored to optimize interactions within the kinase active site. The strategic placement of substituents that can form hydrogen bonds with the hinge region of the kinase is a common strategy to enhance affinity.
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an imidazo[1,2-a]pyridine compound against a specific kinase (e.g., PI3Kα).
Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP
-
Assay buffer (containing MgCl2 and other necessary components)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In the wells of the assay plate, add the assay buffer, the kinase substrate, and the diluted test compound. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Add the PI3Kα enzyme to all wells except the background control.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
B. Other Kinase Targets
The imidazo[1,2-a]pyridine scaffold has been utilized to target other kinases implicated in cancer, including:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase involved in cell growth and survival. Imidazo[1,2-a]pyridine derivatives have been developed as potent and selective IGF-1R inhibitors.[2][9]
-
Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K pathway. Peptidomimetics based on the imidazo[1,2-a]pyridine scaffold have been designed to inhibit Akt.[10]
-
Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle. Imidazo[1,2-a]pyridines have been identified as potent CDK inhibitors.
II. Infectious Diseases: Combating Mycobacterium tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The imidazo[1,2-a]pyridine scaffold has yielded a new class of potent anti-TB agents.
A. Targeting the Electron Transport Chain: QcrB Inhibition
A significant breakthrough in the development of imidazo[1,2-a]pyridine-based anti-TB agents has been the identification of the ubiquinol-cytochrome c reductase (QcrB) as a key target.[11][12][13][14] QcrB is a component of the electron transport chain, which is essential for cellular respiration and ATP synthesis in Mtb.
Imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency against both drug-sensitive and drug-resistant strains of Mtb, with minimum inhibitory concentrations (MICs) in the nanomolar range.[3][15][16] By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to a depletion of cellular ATP and ultimately bacterial death.
SAR studies have revealed that the N-substituent on the carboxamide at the 3-position of the imidazo[1,2-a]pyridine ring is a critical determinant of anti-TB activity. Bulky and lipophilic biaryl ether substituents have been shown to confer nanomolar potency.[15] Additionally, modifications to the imidazo[1,2-a]pyridine core, such as the introduction of a chloro group at the 7-position, can modulate activity.[15]
Figure 2: Workflow for the evaluation of imidazo[1,2-a]pyridine anti-tubercular agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an imidazo[1,2-a]pyridine compound against Mycobacterium tuberculosis.
Principle: The MABA is a colorimetric assay that uses the redox indicator Alamar Blue to measure the metabolic activity of Mtb. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin (the active ingredient in Alamar Blue) to the pink, fluorescent resorufin. Inhibition of bacterial growth by the test compound results in a lack of color change.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compound (dissolved in DMSO)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Plate reader capable of measuring absorbance at 570 nm and 600 nm
Procedure:
-
Prepare a culture of Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Add the Mtb inoculum to each well containing the test compound. Include a drug-free control and a sterile medium control.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
For a more quantitative result, the absorbance can be read at 570 nm and 600 nm, and the percentage of reduction can be calculated.
III. Neurodegenerative Diseases: Modulating Neurological Targets
The imidazo[1,2-a]pyridine scaffold has also been explored for the treatment of neurodegenerative disorders such as Alzheimer's disease, targeting key proteins involved in neurotransmission and pathology.
A. Adenosine Receptor Antagonism
Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play a crucial role in regulating neuronal activity. Antagonists of these receptors have shown potential for cognitive enhancement.[17] Certain imidazo[1,2-a]pyridine analogues have been identified as adenosine A1 receptor antagonists with low micromolar affinity.[17]
For adenosine A1 receptor affinity, SAR studies have indicated that substitution on the imidazo[1,2-a]pyridine core is critical. While the parent scaffold is inactive, the combination of a phenyl group at the C2 position and a cyclohexylamino group at the C3 position, with para-substitution on the phenyl ring, leads to the emergence of A1 receptor affinity.[17]
Objective: To determine the binding affinity (Ki) of an imidazo[1,2-a]pyridine compound for the adenosine A1 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]DPCPX) for binding to the A1 receptor in a membrane preparation. The amount of radioligand bound is measured, and the ability of the test compound to displace it is used to calculate its binding affinity.
Materials:
-
Membrane preparation from a cell line or tissue expressing the human adenosine A1 receptor
-
Radiolabeled ligand (e.g., [3H]DPCPX)
-
Non-specific binding control (e.g., a high concentration of a known A1 antagonist)
-
Test compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
In assay tubes, combine the membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound.
-
Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of a known antagonist).
-
Incubate the tubes at a specific temperature for a set time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
B. Acetylcholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits. Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a key therapeutic strategy. Imidazo[1,2-a]pyridine derivatives have been designed and synthesized as AChE inhibitors.[18]
The design of imidazo[1,2-a]pyridine-based AChE inhibitors often involves the incorporation of moieties that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual-site binding can lead to more potent inhibition.
Objective: To measure the AChE inhibitory activity of an imidazo[1,2-a]pyridine compound.
Principle: This colorimetric assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[9][19][20][21]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (substrate)
-
DTNB
-
Phosphate buffer (pH 8.0)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Immediately measure the absorbance at 412 nm kinetically over several minutes.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
IV. Quantitative Data Summary
The following tables summarize representative quantitative data for imidazo[1,2-a]pyridine derivatives against various biological targets.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | Assay | IC50 | Reference |
| Compound 6 | PI3K/Akt/mTOR pathway | Cell Viability (A375 cells) | 9.7 µM | |
| Compound 15a | PI3K/mTOR | Kinase Inhibition | PI3Kα: 1.94 nM | [4][22] |
| Peptidomimetic 11 | Akt | Kinase Inhibition | 0.64 µM |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | Assay | MIC | Reference |
| IPA-6 | Mtb H37Rv | MABA | 0.05 µg/mL | [23] |
| Compound 18 | Mtb H37Rv | MIC Assay | 0.004 µM | [15] |
| IP Inhibitors | Mtb | MIC Assay | 0.03 - 5 µM | [11][12][13][14][24] |
Table 3: Neurological Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | Assay | Ki/IC50 | Reference |
| Compound 4d | Adenosine A1 Receptor | Radioligand Binding | Low µM range | [17] |
| Compound 7e | Acetylcholinesterase | Ellman's Method | 48 ± 0.75 µM | [18] |
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the pursuit of novel therapeutics. Its synthetic tractability and the ability to modulate its properties through substitution at various positions allow for the fine-tuning of activity against a wide range of biological targets. The examples presented in this guide for oncology, infectious diseases, and neurodegenerative disorders highlight the broad applicability of this privileged structure.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects.
-
Overcoming Drug Resistance: Developing next-generation compounds that are active against resistant strains of pathogens or cancer cells.
-
Exploring New Therapeutic Areas: Investigating the potential of imidazo[1,2-a]pyridine derivatives for other diseases, such as inflammatory disorders and viral infections.
-
Advanced Drug Delivery: Formulating these compounds into novel drug delivery systems to improve their pharmacokinetic and pharmacodynamic properties.
The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core, guided by a deep understanding of SAR and enabled by robust experimental validation, holds immense promise for the discovery of the next generation of innovative medicines.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance and Application of 3-Iodoimidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] This guide focuses on a particularly versatile subset: the 3-iodoimidazo[1,2-a]pyridine derivatives. The introduction of an iodine atom at the C3 position unlocks a vast potential for chemical diversification, making these compounds highly valuable intermediates in the synthesis of novel therapeutic agents and functional materials. We will explore the key synthetic methodologies for their preparation, delve into their rich reaction chemistry, and highlight their diverse applications, with a particular emphasis on their burgeoning role in oncology.
Introduction: The Imidazo[1,2-a]pyridine Core and the Power of Iodination
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocyclic system that forms the structural basis for numerous commercial drugs, including Zolpidem, Alpidem, and Olprinone.[1][3][4][5] Its widespread therapeutic applications span from anxiolytic and hypnotic to anticancer and antiviral activities.[1][2][6][7]
The strategic introduction of an iodine atom at the C3 position of this scaffold is a pivotal step in harnessing its full potential. The C-I bond is relatively weak, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions.[6] This allows for the facile introduction of a wide array of substituents at a late stage of the synthesis, a highly desirable feature in the rapid generation of compound libraries for drug discovery.
Synthetic Strategies for 3-Iodoimidazo[1,2-a]pyridine Derivatives
The synthesis of 3-iodoimidazo[1,2-a]pyridine derivatives is primarily achieved through the electrophilic iodination of the parent imidazo[1,2-a]pyridine ring system. The C3 position is the most susceptible to electrophilic attack.[8]
Classical Iodination Methods
Historically, the iodination of imidazo[1,2-a]pyridines was accomplished using molecular iodine in solvents like ethanol or pyridine.[8] However, these methods often require harsh conditions and can suffer from moderate yields and the formation of side products.
Modern and Greener Iodination Protocols
More contemporary and efficient methods have been developed to overcome the limitations of classical approaches. These often employ milder reagents and more environmentally friendly conditions.
A widely adopted and highly effective method for the C3-iodination of imidazo[1,2-a]pyridines involves the use of N-iodosuccinimide (NIS).[8] This reagent is a convenient and easy-to-handle source of electrophilic iodine. The reaction typically proceeds at room temperature in a suitable solvent, such as acetonitrile, and often results in high yields of the desired 3-iodo product.[8][9]
Experimental Protocol: General Procedure for Iodination using NIS [8]
-
To a solution of the starting imidazo[1,2-a]pyridine (4 mmol) in dry acetonitrile (5 mL), add N-iodosuccinimide (0.95 g, 4 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
The resulting white solid precipitate is the 3-iodoimidazo[1,2-a]pyridine derivative.
-
Filter the solid, dry it, and it can often be used without further purification.
In a quest for more sustainable and efficient synthetic methods, ultrasound-assisted iodination has emerged as a powerful technique.[6][10] This approach utilizes molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) in a green solvent such as ethanol.[6] The use of ultrasound significantly enhances the reaction rate and efficiency, often leading to higher yields in shorter reaction times compared to conventional heating.[6]
Experimental Protocol: Ultrasound-Assisted Iodination [6]
-
In a Schlenk tube, combine the imidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (0.12 mmol), and TBHP in water (0.40 mmol).
-
Add ethanol (2.0 mL) as the solvent.
-
Subject the reaction mixture to ultrasonic irradiation until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer three times with ethyl acetate (10 mL each).
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to obtain the desired 3-iodo product.
The Versatility of 3-Iodoimidazo[1,2-a]pyridines in Cross-Coupling Reactions
The true synthetic utility of 3-iodoimidazo[1,2-a]pyridines lies in their ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the C3 position, a critical step in structure-activity relationship (SAR) studies and the development of novel compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[11] 3-Iodoimidazo[1,2-a]pyridines are excellent substrates for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the C3 position.[8][9][11][12] The reaction conditions, including the choice of palladium catalyst, base, and solvent, can significantly influence the reaction's efficiency and yield.[9][11][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]
-
To a mixture of the 3-iodoimidazo[1,2-a]pyridine derivative (1 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) in toluene (8 mL), add the corresponding aryl or alkyl boronic acid (1.1 mmol).
-
Add a solution of sodium carbonate (212 mg, 2 mmol) in water (4 mL).
-
Heat the reaction mixture at 75 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, perform a standard aqueous workup and purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties onto the imidazo[1,2-a]pyridine scaffold, which can serve as precursors for further transformations or as key structural elements in their own right.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] This provides a route to vinyl-substituted imidazo[1,2-a]pyridines, which are versatile intermediates for the synthesis of more complex molecules.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[14][15] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, a common motif in drug molecules. 3-Iodoimidazo[1,2-a]pyridines can be effectively coupled with a variety of primary and secondary amines using this methodology.[16][17][18]
Applications of 3-Iodoimidazo[1,2-a]pyridine Derivatives in Drug Discovery
The diverse chemical space that can be accessed from 3-iodoimidazo[1,2-a]pyridine derivatives has made them invaluable in the search for new therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives, and 3-iodo precursors have been instrumental in these efforts.[4][19][20][21][22] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[23] For instance, certain derivatives have demonstrated potent antiproliferative activity against breast, pancreatic, lung, prostate, and colon cancer cell lines.[23] Mechanistic studies have revealed that some of these compounds can induce apoptosis through the upregulation of the PTEN gene and downregulation of the AKT signaling pathway.[23]
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Substituted 3-N-/O-/S-methyl-imidazo[1,2-a]pyridines | HCT-116 (Colon) | 3.5 - 61.1 µM | [23] |
| Imidazo[1,2-a]pyridine derivatives | Hep-2, HepG2, MCF-7, A375 | Promising lead with IC₅₀ of 11-13 µM | [19] |
| Novel Imidazo[1,2-a]pyridines (IP-5, IP-6) | HCC1937 (Breast) | 45 µM and 47.7 µM | [21] |
Anti-infective Properties
The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of anti-infective agents. Derivatives have shown activity against a range of pathogens.
-
Antituberculosis: Imidazo[1,2-a]pyridine amides have emerged as potent inhibitors of Mycobacterium tuberculosis, with some compounds showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5][24]
-
Antifungal: Certain 3-hydroxyimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antifungal activity.[25] Additionally, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have shown activity against resistant strains of Candida albicans.[26]
-
Antiviral and Antibacterial: The broad biological profile of imidazo[1,2-a]pyridines includes antiviral and antibacterial activities, making them a scaffold of continued interest in the development of new anti-infective therapies.[2][4][6]
Conclusion
3-Iodoimidazo[1,2-a]pyridine derivatives represent a highly valuable and versatile class of compounds for researchers, scientists, and drug development professionals. Their straightforward synthesis and exceptional utility in a wide array of palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of diverse molecular architectures. The demonstrated and continued success of this scaffold in yielding compounds with potent anticancer and anti-infective properties underscores its strategic importance in modern medicinal chemistry. As synthetic methodologies continue to advance, the potential for discovering novel and impactful therapeutics based on the 3-iodoimidazo[1,2-a]pyridine core remains immense.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Iodine catalyzed synthesis of imidazo[1,2- <i>a</i> ]pyrazine and imidazo[1,2- <i>a</i> ]pyridine derivatives and their… [ouci.dntb.gov.ua]
- 23. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and antifungal activity evaluation of 3-hydroxyimidazo[1,2-a]pyridine and 3-hydroxyimidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-iodoimidazo[1,2-a]pyridines
Introduction: The Strategic Importance of 3-Arylimidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The strategic functionalization of this core structure is paramount for the development of novel therapeutics and advanced materials. Among the various positions on the imidazo[1,2-a]pyridine ring system, the C-3 position is a key site for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging carbon-carbon bonds, and its application to 3-iodoimidazo[1,2-a]pyridines provides a robust and efficient route to a wide array of 3-aryl derivatives.[1]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling protocol for 3-iodoimidazo[1,2-a]pyridines, offering in-depth mechanistic insights, detailed experimental procedures, and practical troubleshooting advice to empower researchers in their synthetic endeavors.
Mechanistic Rationale: Understanding the Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron reagent (typically a boronic acid or its ester) and an organic halide or triflate.[2] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
References
In vitro kinase inhibition assay using (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
An Application Guide to In Vitro Kinase Inhibition Profiling of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting pathways critical to cell signaling and disease progression.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase inhibition assay for compounds based on this scaffold, using this compound as a representative agent. We present a detailed protocol based on the highly sensitive and high-throughput compatible luminescence-based ATP-depletion method. This guide emphasizes the foundational principles, step-by-step execution, data analysis, and quality control metrics necessary for the accurate determination of inhibitory potency (IC₅₀) and overall assay reliability.
Introduction: The Scientific Rationale
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation.[4] This signaling mechanism is fundamental to regulating nearly all cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinases a major class of therapeutic targets.[3][5]
The imidazo[1,2-a]pyridine core has been successfully exploited to develop inhibitors against a range of kinases, including PI3K, mTOR, Akt, and IGF-1R.[1][2][3][6] Characterizing the inhibitory activity and selectivity of novel compounds like this compound is a critical first step in the drug discovery pipeline. In vitro kinase assays provide a direct measure of a compound's ability to interfere with this enzymatic activity in a cell-free system.
This guide focuses on the Kinase-Glo® Luminescent Kinase Assay , a widely adopted platform that quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[7][8] The principle is elegantly simple: active kinases consume ATP, leading to its depletion. The addition of the Kinase-Glo® reagent, which contains luciferase and its substrate luciferin, generates a luminescent signal directly proportional to the ATP concentration.[9][10] Therefore, potent inhibition of a kinase results in less ATP consumption and a stronger luminescent signal.[8] This homogeneous "add-mix-read" format is highly amenable to high-throughput screening (HTS).[9][11]
Assay Principle: Quantifying Inhibition via ATP Depletion
The core of the assay is an enzymatic reaction followed by a detection step. The kinase of interest utilizes ATP to phosphorylate a specific substrate. The test compound, this compound, is introduced at varying concentrations to measure its effect on this reaction. The amount of ATP consumed is inversely proportional to the degree of kinase inhibition.
Caption: Conceptual diagram of the luminescence-based kinase inhibition assay.
Comprehensive Protocol: IC₅₀ Determination
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a chosen kinase.
Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Kinase: Purified, recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the selected kinase.
-
ATP: Adenosine triphosphate solution.
-
Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, and BSA (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[11]
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay System (or equivalent).[7]
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for assay validation.
-
Reagents: 100% DMSO.
-
Equipment: Multichannel pipettes, liquid handling system, plate shaker, and a luminometer.
Experimental Workflow
The workflow is designed to be systematic and robust, incorporating essential controls for data normalization and quality assessment.
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology
Causality Note: The final concentration of DMSO in the reaction well must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts. The ATP concentration should ideally be set at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]
-
Compound Plate Preparation (Serial Dilution): a. Create an 11-point, 1:3 serial dilution of the this compound stock solution in a separate 96-well plate using 100% DMSO. b. Include wells with 100% DMSO only (for positive/100% activity control) and a known control inhibitor (for negative/0% activity control). c. Transfer a small volume (e.g., 1 µL) of the serially diluted compounds and controls into the final assay plate.
-
Kinase Reaction: a. Prepare a master mix of the kinase and its substrate in the kinase reaction buffer. b. Add the kinase/substrate mix to each well of the assay plate containing the pre-spotted compounds. c. Allow the plate to incubate for a short period (e.g., 15 minutes) at room temperature to permit the inhibitor to bind to the kinase. d. Prepare the ATP solution in kinase reaction buffer. e. Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume might be 25-50 µL. f. Incubate the plate at room temperature (or optimal temperature for the kinase) for a predetermined time (e.g., 60 minutes). This duration must be within the linear range of the reaction.[12]
-
Signal Detection: a. Equilibrate the Kinase-Glo® reagent to room temperature as per the manufacturer's protocol.[7] b. Stop the kinase reaction by adding a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well (e.g., add 50 µL of reagent to a 50 µL reaction). c. Mix the contents on a plate shaker for 2 minutes to ensure lysis and signal generation. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8] e. Measure the luminescence using a plate reader. The integration time will depend on the instrument and signal strength.
Data Analysis and Quality Control
IC₅₀ Determination
-
Background Subtraction: Subtract the average signal from the "no enzyme" control wells from all other data points.
-
Data Normalization: Normalize the data to determine the percent inhibition.
-
The average signal from the DMSO-only wells (no inhibitor) represents 0% inhibition (100% kinase activity).
-
The average signal from the control inhibitor wells represents 100% inhibition (0% kinase activity).
-
Calculate percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (Signal_Test - Signal_100%Inhibition) / (Signal_0%Inhibition - Signal_100%Inhibition)
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.[12]
Assay Quality Control: The Z'-Factor
Trustworthiness in high-throughput assays is paramount. The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[13][14] It measures the separation between the positive (0% inhibition) and negative (100% inhibition) controls, accounting for the variability in the data.
The formula for the Z'-factor is: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
Interpretation of Z'-Factor Values: [14]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
A self-validating protocol requires consistent calculation of the Z'-factor for each assay plate to ensure run-to-run reproducibility and data reliability.[15][16]
Example Data Presentation
All quantitative data should be summarized for clear interpretation. The table below illustrates how the inhibitory profile of this compound could be presented against a panel of kinases.
| Target Kinase | This compound IC₅₀ (nM) | Control Inhibitor | Control IC₅₀ (nM) | Assay Z'-Factor |
| Kinase A | 150 | Staurosporine | 15 | 0.82 |
| Kinase B | 2,300 | Sunitinib | 50 | 0.75 |
| Kinase C | >10,000 | Dasatinib | 5 | 0.88 |
| Kinase D | 85 | Gefitinib | 25 | 0.79 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a robust and validated framework for characterizing the inhibitory potential of this compound and other imidazo[1,2-a]pyridine-based compounds. By employing a luminescence-based ATP-depletion assay and adhering to strict data analysis and quality control standards, including the Z'-factor, researchers can generate reliable and reproducible IC₅₀ data. This information is crucial for making informed decisions in hit-to-lead optimization and advancing promising candidates in the drug discovery process.
References
- 1. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 8. ebiotrade.com [ebiotrade.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. punnettsquare.org [punnettsquare.org]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with Imidazo[1,2-a]pyridine Compounds
Introduction: Unveiling Intracellular Target Engagement
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties.[1] Many of these compounds exert their effects by modulating key cellular signaling pathways, often through the direct inhibition of protein kinases such as those in the PI3K/Akt/mTOR pathway.[2][3][4] A critical step in the development of these targeted therapies is the unequivocal confirmation that the compound engages its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical method to directly measure drug-target interaction within the complex milieu of a living cell.[5][6]
CETSA is founded on the principle of ligand-induced thermal stabilization.[5] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[4] In a CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm), while ligand-bound proteins will remain soluble at higher temperatures.[7] By quantifying the amount of soluble protein at different temperatures, a "melting curve" can be generated, and a shift in this curve upon compound treatment provides direct evidence of target engagement.[7]
This guide provides a comprehensive, step-by-step protocol for utilizing CETSA to validate and characterize the intracellular target engagement of imidazo[1,2-a]pyridine compounds, with a focus on protein kinase targets.
Core Principle of CETSA
The fundamental concept behind CETSA is the thermodynamic stabilization of a protein upon ligand binding. This principle is visualized in the workflow below.
Caption: CETSA workflow from compound treatment to protein quantification.
Experimental Protocols
This section details the protocols for two key CETSA formats: the classic Western blot-based melt curve to determine the thermal shift (ΔTm), and the Isothermal Dose-Response (ITDR) to assess compound potency in a cellular context.
Protocol 1: CETSA Melt Curve Generation
This protocol aims to determine the melting temperature (Tm) of a target protein and the shift in Tm upon treatment with an imidazo[1,2-a]pyridine compound.
Materials:
-
Cell line expressing the target protein of interest (e.g., a cancer cell line with known PI3K/Akt pathway activation)
-
Imidazo[1,2-a]pyridine compound of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium, FBS, and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., Tris buffer with 1% NP40)[4]
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Thermal cycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in sufficient quantity to obtain at least 20-30 µg of protein per temperature point.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with the imidazo[1,2-a]pyridine compound at a fixed concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells by scraping or trypsinization, wash with cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C in 2-3°C increments.[8] Include a non-heated control (room temperature or 37°C).
-
Heat the aliquots for a defined period (typically 3-7 minutes) using a thermal cycler.[9]
-
Immediately cool the tubes on ice for at least 3 minutes.[9]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice, followed by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[8]
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Isothermal Dose-Response (ITDR-CETSA)
This protocol is used to determine the cellular potency (EC50) of the imidazo[1,2-a]pyridine compound by assessing target stabilization at a single, fixed temperature.[7]
Procedure:
-
Determine Optimal Temperature: From the CETSA melt curve experiment, identify a temperature (TITDR) that results in significant, but not complete, denaturation of the target protein in vehicle-treated cells (typically where ~20-30% of the protein remains soluble).
-
Cell Treatment with Dose-Response:
-
Culture and seed cells as described in Protocol 1.
-
Treat cells with a serial dilution of the imidazo[1,2-a]pyridine compound (e.g., 8-10 concentrations) and a vehicle control for the same duration as in Protocol 1.
-
-
Heat Challenge and Sample Processing:
-
Harvest the cells and resuspend them in PBS with inhibitors.
-
Heat all samples at the predetermined TITDR for the same duration as in Protocol 1. Include a non-heated control.
-
Lyse the cells and separate the soluble fraction by centrifugation as described previously.
-
-
Protein Quantification and Analysis:
-
Analyze the amount of soluble target protein for each compound concentration using Western blotting as in Protocol 1.
-
Data Analysis and Interpretation
Melt Curve Analysis
-
Quantify Band Intensities: Use densitometry software to quantify the band intensity for the target protein at each temperature point for both vehicle- and compound-treated samples.
-
Normalize Data: Normalize the intensity of each band to the intensity of the non-heated control for that treatment group.
-
Plot the Melt Curve: Plot the normalized soluble protein fraction against the temperature for both treatment conditions.
-
Determine Tm: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. This can be determined by fitting the data to a sigmoidal curve.
-
Calculate ΔTm: The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.
| Treatment | Apparent Tm (°C) | ΔTm (°C) | Interpretation |
| Vehicle (DMSO) | 52.5 | - | Baseline thermal stability |
| Imidazo[1,2-a]pyridine Cmpd X (10 µM) | 57.0 | +4.5 | Target Engagement & Stabilization |
ITDR-CETSA Analysis
-
Quantify and Normalize: Quantify the band intensities for the target protein at each compound concentration and normalize them to the vehicle control at TITDR.
-
Plot the Dose-Response Curve: Plot the normalized soluble protein fraction against the logarithm of the compound concentration.
-
Determine EC50: Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.
Caption: Workflow for analyzing CETSA melt curve and ITDR data.
Troubleshooting
Even with a robust protocol, challenges can arise. Below is a table of common issues and potential solutions.[9]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No thermal shift observed | - Compound concentration too low.- Insufficient incubation time.- Heating temperature range not optimal.- Compound is not cell-permeable. | - Increase compound concentration.- Increase incubation time (e.g., up to 4 hours).- Optimize the temperature range to bracket the Tm.- Confirm cell permeability through other assays. |
| Weak or no signal on Western blot | - Low protein expression in the cell line.- Poor antibody quality.- Inefficient protein transfer. | - Use a cell line with higher target expression or an overexpression system.- Use a validated, high-affinity antibody.- Optimize Western blot transfer conditions. |
| High variability between replicates | - Inconsistent cell numbers.- Uneven heating.- Incomplete cell lysis. | - Ensure accurate cell counting and seeding.- Use a PCR machine with a thermal gradient for precise heating.- Optimize lysis conditions (e.g., buffer composition, freeze-thaw cycles). |
| Smearing or degradation on blot | - Protease activity.- Overheating of samples. | - Always use fresh protease and phosphatase inhibitors.- Ensure prompt and thorough cooling on ice after the heat step. |
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool in modern drug discovery for validating the interaction between a compound and its intracellular target. For promising therapeutic candidates like imidazo[1,2-a]pyridine compounds, CETSA provides direct, physiological-relevant evidence of target engagement, bridging the gap between biochemical activity and cellular effects.[10] By carefully optimizing and executing the protocols outlined in this guide, researchers can confidently assess the cellular pharmacology of their compounds, guiding medicinal chemistry efforts and strengthening the rationale for further preclinical development.[6]
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Anticancer Activity Screening of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol Derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals on the anticancer activity screening of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol derivatives.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with a growing body of evidence supporting its potential as a source of novel anticancer agents.[1][2][3] These compounds have been shown to exhibit a variety of antitumor activities, including the inhibition of key signaling pathways, disruption of cellular division, and induction of programmed cell death.[1][4][5] This guide provides a comprehensive framework for the in vitro screening of a specific subclass, this compound derivatives, to evaluate their potential as cancer therapeutics.
The protocols outlined below are designed to be robust and self-validating, providing researchers with the tools to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Further, this guide delves into methodologies for elucidating the potential mechanisms of action, a critical step in the drug development process.
I. Experimental Design: A Strategic Approach to Screening
A well-designed experimental workflow is paramount for obtaining reliable and reproducible data. The initial phase of screening should focus on identifying the cytotoxic potential of the derivatives across a panel of cancer cell lines. Promising candidates can then be subjected to more detailed mechanistic studies.
A. Cell Line Selection
The choice of cancer cell lines should be guided by the therapeutic target of interest. Given that imidazo[1,2-a]pyridine derivatives have been reported to target various pathways, a diverse panel of cell lines is recommended. For instance:
-
Melanoma cell lines (e.g., A375): To investigate potential BRAF inhibition.[1][5]
-
Breast cancer cell lines (e.g., MCF-7, HCC1937): To explore effects on the PI3K/Akt/mTOR pathway.[3]
-
Lung cancer cell lines (e.g., A549): As a model for tubulin polymerization inhibition.[6][7]
-
Cervical cancer cell lines (e.g., HeLa): Known to be sensitive to PI3K/Akt/mTOR inhibitors.[1]
B. Compound Preparation and Handling
-
Stock Solutions: Prepare high-concentration stock solutions of the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Working Solutions: Create a series of dilutions from the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could cause cellular toxicity (typically <0.5%).
C. Experimental Workflow
The following diagram illustrates a logical workflow for the anticancer screening of the derivatives.
Caption: A logical workflow for anticancer screening.
II. Core Protocols for Anticancer Activity Assessment
A. Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).[9]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[9]
B. Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is a standard method for detecting apoptosis.[11] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the this compound derivatives at their predetermined IC50 concentrations for 24-48 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the culture vessel.[11]
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.[11]
C. Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13] This allows for the determination of whether a compound induces cell cycle arrest at a specific phase.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).[14]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. The fixed cells can be stored at -20°C.[14]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution that contains RNase A to prevent the staining of RNA.[14][15]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[14]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[14]
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
III. Elucidating the Mechanism of Action
Once a derivative has demonstrated significant anticancer activity, the next crucial step is to investigate its mechanism of action. Based on existing literature for imidazo[1,2-a]pyridines, several key pathways and targets should be considered.[1][4][5]
A. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[16][17][18] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[1][3]
Investigative Technique: Western Blotting
Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR. A decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) following treatment with a derivative would suggest inhibition of this pathway.[1]
Caption: The PI3K/Akt/mTOR signaling pathway.
B. Tubulin Polymerization Inhibition
Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with tubulin polymerization can lead to mitotic arrest and apoptosis.[7] The imidazopyridine scaffold has been identified in several tubulin polymerization inhibitors.[4][19][20]
Investigative Technique: Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. A decrease in tubulin polymerization in the presence of the derivative would indicate that it acts as a tubulin inhibitor.
C. BRAF Kinase Inhibition
The BRAF protein is a serine/threonine kinase that plays a key role in the MAPK/ERK signaling pathway, which regulates cell proliferation. Mutations in the BRAF gene are common in certain cancers, particularly melanoma.[5][21] Imidazopyridine-based scaffolds have been utilized in the development of BRAF inhibitors.[5][22][23][24]
Investigative Technique: BRAF Kinase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the kinase activity of the BRAF protein. A reduction in BRAF activity in the presence of the derivative would identify it as a potential BRAF inhibitor.
IV. Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: Example Cytotoxicity Data for this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM)[25] |
| Compound X-1 | A375 (Melanoma) | 8.5 |
| MCF-7 (Breast Cancer) | 12.3 | |
| A549 (Lung Cancer) | 15.1 | |
| Compound X-2 | A375 (Melanoma) | 25.6 |
| MCF-7 (Breast Cancer) | 30.2 | |
| A549 (Lung Cancer) | 42.8 | |
| Doxorubicin (Control) | A375 (Melanoma) | 0.9 |
| MCF-7 (Breast Cancer) | 1.1 | |
| A549 (Lung Cancer) | 1.5 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific derivatives and experimental conditions.
V. Conclusion
The screening of this compound derivatives for anticancer activity requires a systematic and multi-faceted approach. By employing the protocols and strategies outlined in this guide, researchers can effectively evaluate the cytotoxic and mechanistic properties of these promising compounds. The identification of potent derivatives and the elucidation of their mechanisms of action will be instrumental in advancing the development of novel and effective cancer therapies.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF inhibitors based on an imidazo[4,5]pyridin-2-one scaffold and a meta substituted middle ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Imidazopyridine linked triazoles as tubulin inhibitors, effectively triggering apoptosis in lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. benchchem.com [benchchem.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 19. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research.manchester.ac.uk [research.manchester.ac.uk]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of PI3K Inhibitors from Imidazo[1,2-a]pyridine Precursors
Introduction: The Rationale for Targeting PI3K with Imidazo[1,2-a]pyridine Scaffolds
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[2][3] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[2][4] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ, encoded by the genes PIK3CA, PIK3CB, PIK3CD, and PIK3CG, respectively.[6][7]
Oncogenic activation of the PI3K pathway can occur through various mechanisms, including mutations in the PIK3CA gene, loss of the tumor suppressor PTEN (which counteracts PI3K activity), or upstream activation by receptor tyrosine kinases (RTKs).[2][3] This sustained signaling promotes uncontrolled cell growth and resistance to apoptosis, hallmarks of cancer.
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities, including anticancer properties.[8][9][10] This bicyclic heterocyclic system provides a rigid and synthetically accessible framework that can be strategically functionalized to achieve potent and selective inhibition of specific kinase targets. Several successful PI3K inhibitors have been developed based on this scaffold, demonstrating its utility in generating drug-like molecules.[11][12] This guide provides a comprehensive overview of the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-based PI3K inhibitors, intended for researchers and drug development professionals.
The PI3K Signaling Pathway: A Visual Overview
The PI3K pathway is a complex cascade of events initiated by extracellular signals. Upon activation of RTKs by growth factors, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[13] PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT phosphorylates a multitude of substrates, leading to the regulation of various cellular functions. The diagram below illustrates a simplified representation of this critical signaling network.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Part 1: Chemical Synthesis of Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves a multi-step sequence, allowing for diversification at key positions to explore structure-activity relationships (SAR).[4] A common and effective strategy involves the initial construction of the core heterocyclic system, followed by functionalization at the C2, C6, and C8 positions. The rationale behind modifying these specific positions is to optimize interactions with the ATP-binding pocket of the PI3K enzyme.[11]
General Synthetic Workflow
The following diagram outlines a representative workflow for the synthesis of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives. This approach offers modularity, enabling the generation of a library of analogs for SAR studies.
Caption: A general synthetic workflow for imidazo[1,2-a]pyridine derivatives.
Protocol 1: Synthesis of a Representative 2,8-Disubstituted Imidazo[1,2-a]pyridine Analog
This protocol is adapted from a general procedure for the synthesis of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives.[4]
Step 1: Bromination of 2-Aminopyridine
-
To a solution of the starting substituted 2-aminopyridine (1.0 eq) in dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-bromo-2-aminopyridine derivative.
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core
-
To a solution of the 3-bromo-2-aminopyridine derivative (1.0 eq) in ethanol, add ethyl 3-bromopyruvate (1.2 eq).
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivative.
Step 3: Hydrolysis of the Ester
-
Suspend the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid.
Step 4: Amidation at the C2 Position
-
To a solution of the 8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in DMF, add HBTU (1.2 eq), a desired amine (1.2 eq), and diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 8-bromo-imidazo[1,2-a]pyridine-2-carboxamide derivative.
Step 5: Suzuki Coupling at the C8 Position
-
To a degassed mixture of the 8-bromo-imidazo[1,2-a]pyridine-2-carboxamide derivative (1.0 eq), a suitable arylboronic acid (1.5 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq) in a solvent mixture such as dioxane and water, add a base (e.g., K2CO3, 3.0 eq).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or preparative HPLC.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Characterization of PI3K Inhibitory Activity
Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase. In vitro enzymatic assays are the first step in this process, providing a direct measure of a compound's potency against the isolated enzyme.
Structure-Activity Relationship (SAR) Insights
Systematic modifications at the C2, C6, and C8 positions of the imidazo[1,2-a]pyridine core have yielded valuable SAR insights.[4][11] For instance, the introduction of a morpholinyl amide substituent at the C2 position has been shown to be beneficial for activity.[11] At the C8 position, the introduction of various aryl or heteroaryl groups via Suzuki coupling allows for fine-tuning of potency and selectivity.[4]
| Position | Modification | General Effect on PI3Kα Activity | Reference |
| C2 | Morpholinyl amide | Often enhances potency | [11] |
| C6 | Substitution with small groups | Can modulate activity and properties | [4] |
| C8 | Aryl or heteroaryl groups | Significantly impacts potency and selectivity | [4][11] |
Protocol 2: In Vitro PI3K Kinase Assay (Kinase-Glo™)
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PI3K isoform (e.g., PI3Kα). The assay measures the amount of ATP remaining in solution following a kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed).[11]
Materials:
-
Recombinant human PI3K isoform (e.g., PI3Kα)
-
PIP2 substrate
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., PIK-75 or Alpelisib)[11][14]
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound or control (DMSO for no inhibition, positive control inhibitor for maximal inhibition)
-
Recombinant PI3K enzyme
-
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 3: Cell-Based Evaluation of PI3K Inhibitors
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context. These assays evaluate the compound's ability to penetrate cell membranes, engage the target in the cellular environment, and exert a biological effect, such as inhibiting cell proliferation or inducing apoptosis.
Screening Cascade for Inhibitor Evaluation
A tiered approach is recommended for evaluating novel inhibitors, starting with broad screening and progressing to more detailed mechanistic studies for promising candidates.
Caption: A typical screening cascade for PI3K inhibitor development.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a colorimetric assay that can be used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[5][15]
Materials:
-
Cancer cell line with a dysregulated PI3K pathway (e.g., HCC827, T47D)[5][11]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compounds in complete medium.
-
Remove the old medium from the plate and add the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a PI3K inhibitor on cell cycle progression. Inhibition of the PI3K/AKT pathway can often lead to cell cycle arrest, typically at the G1/S or G2/M phase.[5][11]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compound at its GI50 concentration (and other relevant concentrations) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to the control cells.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold is a highly versatile and fruitful starting point for the development of potent and selective PI3K inhibitors.[16] The synthetic accessibility of this core allows for extensive SAR exploration, leading to the identification of compounds with desirable pharmacological profiles.[4][11] The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of these promising anticancer agents.
Future efforts in this field will likely focus on developing inhibitors with improved isoform selectivity to minimize off-target effects and associated toxicities.[2][17] The development of dual PI3K/mTOR inhibitors from the imidazo[1,2-a]pyridine scaffold also represents a promising strategy to overcome resistance mechanisms that can arise from targeting a single node in the pathway.[12] Combining these novel inhibitors with other targeted therapies or immunotherapies holds the potential to achieve synergistic antitumor effects and improve patient outcomes.[17][18]
References
- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. librarysearch.st-andrews.ac.uk [librarysearch.st-andrews.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]
- 16. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 17. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BYL719 reverses gefitinib-resistance induced by PI3K/AKT activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Fluorescent Probes from (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core for Fluorescence
The imidazo[1,2-a]pyridine bicyclic system is a cornerstone in the development of advanced molecular tools for research and medicine.[1][2] Its rigid, π-conjugated structure gives rise to intrinsic fluorescence, often characterized by high quantum yields. This inherent photophysical property, combined with its synthetic tractability, makes it an exemplary scaffold for creating novel fluorescent probes.[3][4] These probes are instrumental in visualizing complex biological processes, such as cancer cell dynamics, organelle trafficking, and the detection of biologically significant metal ions like Fe³⁺ and Hg²⁺.[5][6]
This guide focuses on a particularly versatile precursor: (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol . The strategic placement of an iodine atom at the C-3 position provides a reactive handle for functionalization, while the hydroxymethyl group at the C-7 position offers a potential site for conjugation to biomolecules or modulation of solubility. The C-3 iodo group is readily amenable to palladium-catalyzed cross-coupling reactions, which are powerful and reliable methods for forming new carbon-carbon bonds. This allows for the systematic introduction of a wide array of functional groups, enabling the fine-tuning of the probe's photophysical properties, including its absorption/emission wavelengths, Stokes shift, and environmental sensitivity.[7][8]
Herein, we provide detailed protocols for leveraging Suzuki-Miyaura and Sonogashira cross-coupling reactions to synthesize a library of novel fluorescent probes from this key intermediate.
Synthetic Strategy: A Cross-Coupling Approach to Probe Diversity
The core of our synthetic strategy lies in the palladium-catalyzed functionalization of the C-3 position of the imidazo[1,2-a]pyridine ring. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. This makes this compound an ideal starting point for introducing diverse aryl, heteroaryl, or alkynyl moieties.
-
Suzuki-Miyaura Coupling: This reaction couples the iodo-precursor with an organoboron compound (typically a boronic acid or ester). It is exceptionally robust, tolerant of a wide range of functional groups, and has a vast library of commercially available boronic acids, making it a first-choice reaction for generating structural diversity.[9]
-
Sonogashira Coupling: This reaction couples the iodo-precursor with a terminal alkyne. The introduction of the rigid, linear alkyne linker can significantly extend the π-conjugation of the fluorophore, often leading to a desirable red-shift in the emission spectrum.[10][11][12]
The selection between these two methods allows a researcher to rationally design probes with tailored electronic and steric properties.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a C-3 aryl-substituted imidazo[1,2-a]pyridine probe.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, typically 4:1)
-
Nitrogen or Argon source for inert atmosphere
-
Standard reflux and purification equipment (column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Expert Insight: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst degradation and reduced reaction yields. Maintaining an inert atmosphere is critical for reproducibility and efficiency.
-
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1). Allow the mixture to stir for 5 minutes, then add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Trustworthiness Checkpoint: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) prior to addition is a crucial step to remove dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol details the synthesis of a C-3 alkynyl-substituted imidazo[1,2-a]pyridine probe.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 - 3.0 eq.)
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (2 mol%), and copper(I) iodide (1 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF), the base (e.g., TEA, 2.5 eq.), and finally the terminal alkyne (1.2 eq.) via syringe.
-
Expert Insight: The Sonogashira reaction is highly sensitive to both oxygen and moisture. The use of anhydrous solvents and proper inert atmosphere techniques (e.g., Schlenk line) is paramount. CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium center.[11]
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-8 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired alkynyl-substituted probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Characterization and Data Analysis
Beyond structural confirmation, the most critical step is to characterize the photophysical properties of the newly synthesized probes. This data validates the success of the synthesis and determines the probe's suitability for specific applications.
Key Photophysical Parameters:
-
Absorption Maximum (λ_abs): The wavelength at which the molecule absorbs the most light. Determined by UV-Vis spectroscopy.
-
Emission Maximum (λ_em): The wavelength at which the molecule emits the most light (fluoresces). Determined by fluorescence spectroscopy.
-
Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima (λ_em - λ_abs). A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise.
-
Fluorescence Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[14] It is a critical determinant of a probe's brightness.
| Probe ID | Synthetic Method | Substituent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| IP-P1 | Suzuki-Miyaura | 4-Methoxyphenyl | 355 | 430 | 75 | 0.65 |
| IP-P2 | Suzuki-Miyaura | 2-Naphthyl | 368 | 455 | 87 | 0.72 |
| IP-P3 | Sonogashira | Phenylacetylene | 380 | 488 | 108 | 0.58 |
Table 1: Representative photophysical data for hypothetical probes synthesized from this compound in ethanol. Data is illustrative.
Application Spotlight: "Turn-On" Detection of Analytes
A powerful application of custom-synthesized probes is the design of "turn-on" sensors. In its free state, the probe's fluorescence is quenched. Upon binding to a specific analyte (e.g., a metal ion), a conformational or electronic change occurs that restores fluorescence.[5] For example, a probe functionalized with a specific chelating group via Suzuki coupling could be designed to selectively bind Fe³⁺, leading to a significant increase in fluorescence intensity, allowing for the visualization of labile iron pools within living cells.[5][6]
Conclusion
The this compound scaffold is a powerful and versatile platform for the rational design and synthesis of novel fluorescent probes. By employing robust and well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions, researchers can efficiently generate libraries of probes with diverse and tunable photophysical properties. The protocols and insights provided herein serve as a foundational guide for drug development professionals and scientists to create bespoke molecular tools for visualizing and understanding the complex machinery of life.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications | Semantic Scholar [semanticscholar.org]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
Application Note: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries for Novel Kinase Inhibitors
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Derivatives have shown significant promise as potent inhibitors of various protein kinases, enzymes that are frequently dysregulated in cancer and other diseases.[1][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and validate novel kinase inhibitors from imidazo[1,2-a]pyridine libraries. We detail an integrated workflow, from initial library handling to robust primary and secondary assays, culminating in a rigorous hit validation cascade designed to eliminate artifacts and confirm on-target activity.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Drug Discovery
The imidazo[1,2-a]pyridine core is a versatile bicyclic aromatic system that has been incorporated into several clinically used drugs, including zolpidem and alpidem.[4] Its rigid structure provides a unique three-dimensional arrangement of substituents, making it an ideal framework for engaging the ATP-binding pocket of protein kinases.[5] Numerous studies have highlighted its potential in targeting critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human cancers.[6][7]
The goal of a high-throughput screening campaign is to efficiently interrogate large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[8] For an imidazo[1,2-a]pyridine library, the objective is to pinpoint specific derivatives that selectively inhibit a target kinase with high potency. This requires a meticulously designed workflow that is not only rapid and scalable but also scientifically rigorous, ensuring that the identified hits are genuine and worthy of downstream medicinal chemistry efforts.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process. Each stage serves as a filter to enrich for true, potent, and selective inhibitors while systematically eliminating false positives and promiscuous compounds. Our proposed workflow is designed as a self-validating system, incorporating orthogonal assays to build confidence in the results at each step.
Figure 1: A comprehensive workflow for the high-throughput screening of imidazo[1,2-a]pyridine libraries.
Phase 1: Library and Assay Preparation
Compound Library Management
The integrity of the screening library is paramount to the success of any HTS campaign.[9]
-
Source and Quality Control: The imidazo[1,2-a]pyridine library should be sourced from a reputable vendor or synthesized in-house with rigorous quality control. Each compound's identity and purity (ideally >95%) should be confirmed by LC-MS and NMR.
-
Solubilization and Storage: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[10] These master plates should be stored in a controlled environment (e.g., -20°C or -80°C) to prevent degradation.
-
Plate Preparation: For screening, "daughter" plates are prepared by diluting the master stock. For a primary screen at a single concentration (e.g., 10 µM), acoustic liquid handlers are recommended for their precision and ability to handle low volumes, minimizing compound usage.
Primary Assay Development: Biochemical PI3Kα Inhibition
The choice of the primary assay is critical. It must be robust, reproducible, sensitive, and amenable to automation in a high-density format (e.g., 384- or 1536-well).[11] Since many imidazo[1,2-a]pyridines target PI3K/mTOR, we will detail a protocol for a biochemical assay against PI3Kα, a frequently mutated isoform in cancer.
We recommend the ADP-Glo™ Kinase Assay , a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[5] Its key advantages are:
-
Universality: It can be used for virtually any ATP-dependent kinase.[5]
-
High Sensitivity: The luminescent signal is strong and stable, providing a wide assay window.
-
Reduced Interference: It is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[12]
Assay Validation: Before initiating the full screen, the assay must be validated. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]
| Parameter | Recommended Value | Rationale |
| Z'-Factor | > 0.5 | Ensures the separation between positive and negative controls is large enough to confidently identify hits. |
| Signal-to-Background | > 5 | Provides a robust signal window for hit detection. |
| DMSO Tolerance | Up to 1% | Ensures the final concentration of the compound solvent does not inhibit the enzyme or interfere with the assay. |
| Reagent Stability | > 4 hours | Confirms that reagents are stable over the duration of a typical automated screening run. |
Phase 2: Screening and Hit Identification Protocols
Protocol 1: Primary HTS for PI3Kα Inhibitors using ADP-Glo™
This protocol is designed for a 384-well plate format. All liquid handling steps should be performed with automated liquid handlers.
Materials & Reagents:
-
Enzyme: Recombinant Human PI3Kα (p110α/p85α) (e.g., from Promega, Sigma-Aldrich)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)[3]
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)
-
Buffer: PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[5]
-
ATP: High-purity ATP solution
-
Plates: White, solid-bottom 384-well assay plates (low volume)
-
Controls: A known PI3Kα inhibitor (e.g., Alpelisib) for the positive control; DMSO for the negative control.
Step-by-Step Methodology:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each imidazo[1,2-a]pyridine compound (10 mM in DMSO) into the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume. Dispense DMSO for negative controls and a reference inhibitor for positive controls.
-
Enzyme/Substrate Addition: Prepare a master mix of PI3Kα enzyme and PIP2 substrate in kinase buffer. Dispense 2.5 µL of this mix into each well.
-
Causality: The enzyme and substrate are pre-mixed to ensure a uniform start to the reaction. The concentrations should be optimized during assay development, typically at or below the Km for the substrate to maximize sensitivity to competitive inhibitors.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Causality: This step allows the test compounds to bind to the kinase before the enzymatic reaction is initiated.
-
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 2.5 µL to each well to start the reaction. The final ATP concentration should be approximately equal to its Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.[13]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Causality: Depleting the unused ATP is crucial because the subsequent detection step generates a signal from newly synthesized ATP (from ADP), and any residual ATP from the kinase reaction would create high background.[14]
-
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Hit Selection:
Raw luminescence data is normalized using the positive (0% activity) and negative (100% activity) controls on each plate. A Z-score is calculated for each compound. Compounds with a Z-score greater than 3 (or a percent inhibition > 50%) are typically considered primary hits.[15]
Protocol 2: Dose-Response Confirmation
Primary hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).
-
Plate Preparation: Create a serial dilution series for each hit compound, typically an 8-point, 3-fold dilution starting from 50 µM.
-
Assay Execution: Perform the ADP-Glo™ assay as described in Protocol 1, using the dilution series for each hit compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Hits with a confirmed IC₅₀ < 10 µM are advanced to the next phase.
Phase 3: Hit Validation and Characterization
The goal of this phase is to eliminate false positives and confirm that the hits act via the desired mechanism.
Figure 2: The hit validation cascade, a filtering process to identify high-quality lead compounds.
Protocol 3: Orthogonal Biochemical Assay (LanthaScreen™ TR-FRET)
An orthogonal assay uses a different detection technology to confirm the results of the primary screen, reducing the likelihood of technology-specific artifacts.[16] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[16][17]
Principle: In a LanthaScreen™ assay, a terbium (Tb)-labeled antibody recognizes a phosphorylated substrate, which is labeled with fluorescein. When the substrate is phosphorylated by PI3Kα, the antibody binds, bringing the Tb donor and fluorescein acceptor into close proximity, generating a FRET signal.[16] An inhibitor prevents this phosphorylation, leading to a loss of signal.
This protocol would be executed similarly to the primary screen, following the manufacturer's instructions for the LanthaScreen™ technology. Hits that show a dose-dependent inhibition in this orthogonal assay are considered highly credible.
Protocol 4: Cell-Based Target Engagement Assay (Phospho-Akt HTRF®)
A critical step is to determine if the compound can enter cells and engage its target in a physiological context.[17] We can measure the phosphorylation of Akt (a downstream substrate of PI3K) in a cancer cell line known to have an active PI3K pathway (e.g., MCF-7).
Principle: This homogeneous time-resolved fluorescence (HTRF®) assay uses two antibodies: one against total Akt labeled with a FRET donor, and another against phospho-Akt (Ser473) labeled with a FRET acceptor.[18] In cells with an active PI3K pathway, Akt is phosphorylated, bringing the antibodies together and generating a FRET signal. A PI3K inhibitor will block Akt phosphorylation, reducing the signal.
Step-by-Step Methodology:
-
Cell Plating: Seed MCF-7 cells into 384-well plates and incubate overnight.
-
Compound Treatment: Treat cells with a dose-response curve of the hit compounds for 2-4 hours.
-
Cell Lysis: Add the HTRF® lysis buffer directly to the wells.
-
Antibody Addition: Add the premixed anti-total-Akt-donor and anti-phospho-Akt-acceptor antibodies.
-
Incubation: Incubate at room temperature for 4 hours or overnight.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF® ratio and determine the IC₅₀ for the inhibition of Akt phosphorylation.
Protocol 5: Cell Viability/Cytotoxicity Assay (SRB Assay)
Finally, we must confirm that target engagement translates into the desired biological outcome—in this case, inhibiting cancer cell proliferation. The Sulforhodamine B (SRB) assay is a simple, robust colorimetric assay that measures cell density based on total cellular protein content.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Add serial dilutions of the hit compounds and incubate for 72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[6]
-
Washing: Discard the TCA and wash the plates 4-5 times with tap water. Air dry completely.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7] Air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Read the optical density at 510 nm using a microplate reader.[2]
-
Data Analysis: Calculate the concentration that causes 50% inhibition of cell growth (GI₅₀).
Conclusion and Next Steps
This application note outlines a robust, multi-step strategy for the high-throughput screening of imidazo[1,2-a]pyridine libraries to identify novel kinase inhibitors. By employing a primary biochemical screen, followed by a rigorous validation cascade including orthogonal biochemical and cell-based assays, researchers can confidently identify high-quality lead compounds. Hits that successfully pass this entire workflow, demonstrating potent biochemical inhibition, on-target cellular activity, and a corresponding anti-proliferative phenotype, are prime candidates for further investigation. Subsequent steps would include selectivity profiling against a panel of other kinases and initiation of a medicinal chemistry program to optimize potency, selectivity, and drug-like properties.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 7. Development of a fluorescence polarization AKT serine/threonine kinase assay using an immobilized metal ion affinity-based technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Lipid Kinase Assay Protocol [promega.sg]
- 14. resources.revvity.com [resources.revvity.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. ulab360.com [ulab360.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for 3-iodoimidazo[1,2-a]pyridines
An Application Scientist's Guide to Suzuki Coupling with 3-Iodoimidazo[1,2-a]pyridines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-iodoimidazo[1,2-a]pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocycle. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these often-nuanced reactions.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, but its electron-rich nature and the presence of coordinating nitrogen atoms can present unique challenges in palladium-catalyzed cross-coupling reactions. This guide will address the most common issues encountered in the lab, from low yields to persistent side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard "go-to" starting conditions for a Suzuki coupling with a 3-iodoimidazo[1,2-a]pyridine?
For a new 3-iodoimidazo[1,2-a]pyridine substrate, a reliable starting point is often the use of a classic palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These conditions are generally robust and serve as an excellent baseline.
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Base: 2M aqueous Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture.[1][2]
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Q2: Why can this specific class of heterocycles be challenging for Suzuki couplings?
The primary challenges stem from two main properties of the imidazo[1,2-a]pyridine system:
-
Catalyst Inhibition/Poisoning: The pyridine nitrogen (N-4) and, to a lesser extent, the imidazole nitrogen (N-1) are Lewis basic and can coordinate to the palladium center. This coordination can stabilize catalytic intermediates, slowing down key steps like reductive elimination, or even lead to catalyst deactivation.[3][4]
-
Propensity for Side Reactions: The C-3 iodo position is reactive, making the substrate susceptible to side reactions, most notably hydrodehalogenation (or protodeiodination), where the iodine is replaced by a hydrogen atom.[5][6]
Q3: My 3-iodoimidazo[1,2-a]pyridine starting material is consumed, but the yield of my desired product is very low. What are the likely competing reactions?
If your starting material is consumed but the product yield is poor, you are likely facing one or more of three common side reactions:
-
Hydrodehalogenation (Protodeiodination): Formation of the parent imidazo[1,2-a]pyridine without the iodine. This is often the most significant byproduct.[5][7]
-
Boronic Acid Protodeboronation: The boronic acid partner reacts with a proton source to revert to the corresponding arene, effectively being consumed without participating in the coupling.[8]
-
Homocoupling: Your boronic acid couples with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[9]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the mechanistic reasoning behind them.
Problem Area 1: Low Conversion & Reaction Stalling
Q: My reaction has stalled with significant starting material remaining. I've confirmed my reagents are pure. What is the most likely cause?
A: Reaction stalling with this substrate class often points to catalyst deactivation or inhibition. The imidazo[1,2-a]pyridine itself can act as a ligand, poisoning the catalyst.[3]
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, increasing the catalyst loading from 2 mol% to 5 mol% can sometimes overcome partial deactivation.
-
Switch to a More Robust Catalyst System: Classic Pd(PPh₃)₄ can be sensitive. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are often more resistant to poisoning and promote the desired catalytic cycle more efficiently. Consider switching to a pre-catalyst like XPhos Pd G2 or SPhos Pd G2.[6] These ligands form highly active, monoligated Pd(0) species that accelerate the rate-limiting oxidative addition step and subsequent steps.
-
Ensure Rigorous Inert Conditions: Oxygen can oxidatively degrade the active Pd(0) catalyst to inactive palladium black. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and the reaction is maintained under a positive pressure of an inert gas.
Problem Area 2: Dominant Side Products
Q: My main isolated product is the dehalogenated (H-substituted) imidazo[1,2-a]pyridine. How do I suppress this?
A: Hydrodehalogenation is a common plague for reactive heteroaryl iodides.[5] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your substrate. The key is to minimize the formation of Pd-H.
Troubleshooting Steps:
-
Base Selection is Critical: Strong bases, especially alkoxides, can generate Pd-H species. Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is less basic than alkoxides but still highly effective in the transmetalation step. Weaker carbonates like K₂CO₃ or Cs₂CO₃ are also good options.[2][5]
-
Solvent Choice: Avoid alcoholic solvents if dehalogenation is severe, as they can be a source of hydrides. Aprotic solvents like dioxane, DME, or toluene, often with a small amount of water, are preferable.[10][11] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[12]
-
Use a Bulky Ligand: Ligands like XPhos or SPhos sterically encumber the palladium center, which can accelerate the rate of reductive elimination (the product-forming step) relative to the undesired dehalogenation pathway.
Q: I'm observing a large amount of biaryl homocoupling product from my boronic acid. What's going wrong?
A: Boronic acid homocoupling is typically caused by oxygen in the reaction mixture, which can generate Pd(II) species that mediate this undesired pathway.[9]
Troubleshooting Steps:
-
Improve Degassing Technique: This is the most critical factor. Ensure your solvent and reaction headspace are scrupulously free of oxygen.
-
Use Boronic Esters: Pinacol or MIDA boronate esters are more stable towards both homocoupling and protodeboronation than their corresponding boronic acids.[8][13] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.
-
Check Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Start with a smaller excess and optimize from there.
Visualizing the Process
Understanding the fundamental steps of the catalytic cycle and having a logical workflow for troubleshooting are essential for success.
The Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Preventing deiodination side reactions in imidazo[1,2-a]pyridine synthesis
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
Guide Focus: Troubleshooting and Preventing Deiodination Side Reactions
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve challenges in your own research. This guide is dedicated to one of the most common and frustrating side reactions encountered during the functionalization of iodo-imidazo[1,2-a]pyridines: deiodination . We will explore its causes, troubleshooting strategies, and preventative measures in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of iodine. What is happening?
You are observing a classic case of protodeiodination (or simply deiodination), a side reaction where the iodine atom on your imidazo[1,2-a]pyridine scaffold is replaced by a hydrogen atom. This is a common issue in transition metal-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira) or even under certain Ullmann-type conditions. The result is the formation of the parent, non-iodinated imidazo[1,2-a]pyridine, which reduces the yield of your desired functionalized product and complicates purification.
Q2: What are the primary chemical factors that promote this unwanted deiodination?
Deiodination is not random; it's driven by specific mechanistic pathways. The primary culprits are:
-
Catalyst System: The choice of transition metal (commonly Palladium or Copper) and its associated ligands is critical. Some catalyst complexes are more prone to engaging in pathways that lead to deiodination. For instance, the formation of a metal-hydride species in the catalytic cycle can be a key step in this unwanted reaction.
-
Reaction Temperature: Higher temperatures can accelerate the rate of deiodination, sometimes more so than the desired productive coupling reaction. This is especially true if thermally unstable reagents or catalyst complexes are involved.
-
Presence of Protic Sources: Trace amounts of water, alcohols, or other protic impurities in your reagents or solvents can serve as the hydrogen source for the deiodination reaction.
-
Base and Additives: The nature and strength of the base used can influence the stability of the catalyst and the reaction intermediates, indirectly affecting the rate of deiodination.
Q3: My LC-MS results show over 30% deiodinated byproduct. What are the first three things I should immediately investigate?
-
Reagent and Solvent Purity: Immediately verify the dryness of your solvents and the purity of your reagents. Use freshly distilled or anhydrous solvents from a reputable supplier. Ensure your base is anhydrous and has been stored properly.
-
Inert Atmosphere Integrity: Check your inert gas setup. Leaks in your system can introduce moisture and oxygen, which can degrade reagents and alter the catalytic cycle.
-
Reaction Temperature: Confirm that your reaction temperature is not overshooting the set point. Use a calibrated thermometer or probe in the reaction block or oil bath. Consider if a lower temperature might be feasible, even if it requires a longer reaction time.
In-Depth Troubleshooting Guides
Problem 1: Persistent Deiodination in Palladium-Catalyzed Cross-Coupling Reactions
You're attempting a Suzuki coupling of your 3-iodo-imidazo[1,2-a]pyridine, but consistently see a large peak for the deiodinated starting material.
Probable Cause A: Catalyst-Mediated Protodeiodination
The palladium catalyst, particularly in its Pd(0) active form, can insert into the C-I bond as expected. However, if a source of hydride is available, the resulting organopalladium(II) intermediate can undergo reductive elimination with the hydride, regenerating Pd(0) and releasing the deiodinated product instead of proceeding with the intended cross-coupling partner.
Suggested Solutions:
-
Ligand Modification: The electronic and steric properties of the ligand bound to the palladium center are paramount. Bulky, electron-rich phosphine ligands can often stabilize the organopalladium intermediate and favor the desired transmetalation and reductive elimination steps over the deiodination pathway.
-
Lower Catalyst Loading: High concentrations of the catalyst can sometimes increase the rate of side reactions. Try reducing the catalyst loading to the 1-3 mol% range.
-
Use a More Robust Catalyst System: Consider pre-formed catalysts or catalyst systems known for their high stability and activity, which can operate efficiently at lower temperatures.
Experimental Protocol: Ligand Screening to Mitigate Deiodination
This protocol outlines a parallel screening approach to identify an optimal ligand.
-
Preparation: In a glovebox, arrange five reaction vials, each with a stir bar.
-
Reagents: To each vial, add:
-
3-iodo-imidazo[1,2-a]pyridine (1.0 eq)
-
Boronic acid partner (1.2 eq)
-
Anhydrous K₂CO₃ (2.0 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
-
Ligand Addition: To each vial, add a different phosphine ligand (0.04 eq, 4 mol%):
-
Vial 1: SPhos
-
Vial 2: XPhos
-
Vial 3: P(t-Bu)₃
-
Vial 4: PPh₃
-
Vial 5: No Ligand (Control)
-
-
Reaction: Add anhydrous 1,4-dioxane to each vial to achieve a 0.1 M concentration. Seal the vials, remove them from the glovebox, and place them in a pre-heated block at 80 °C.
-
Analysis: After 12 hours, cool the reactions, dilute with a standard solvent (e.g., acetonitrile), and analyze a small aliquot from each by LC-MS to determine the ratio of desired product to the deiodinated byproduct.
Data Interpretation Table:
| Ligand | Desired Product (%) | Deiodinated Byproduct (%) | Recommendation |
| SPhos | 90 | < 5 | Optimal |
| XPhos | 85 | 10 | Good Alternative |
| P(t-Bu)₃ | 70 | 25 | Suboptimal |
| PPh₃ | 40 | 55 | Not Recommended |
| No Ligand | < 5 | > 90 | Ineffective |
Probable Cause B: Protic Impurities
Even rigorously dried solvents can contain ppm levels of water, and bases like K₂CO₃ can be hygroscopic. This water can react with the catalyst or intermediates to generate the hydride species responsible for deiodination.
Suggested Solutions:
-
Use of Additives: The addition of a small amount of a non-protic scavenger, like hexamethyldisilazane (HMDS), can help to remove trace water.
-
Solvent Choice: If possible, switch to a strictly non-protic, anhydrous solvent like toluene or THF that has been freshly distilled from a drying agent.
-
Base Handling: Dry your base (e.g., K₂CO₃, Cs₂CO₃) in a vacuum oven before use and store it in a desiccator.
Visualizing the Competing Pathways
A clear understanding of the mechanistic crossroads is essential for effective troubleshooting. The diagram below illustrates how the key organopalladium(II) intermediate can proceed down either the desired productive pathway or the undesired deiodination pathway.
Caption: Competing reaction pathways for the organopalladium intermediate.
Problem 2: Inconsistent Deiodination Results Between Different Batches of the Same Reaction
You've developed a protocol that works well, but when a new colleague runs it, or you use a new bottle of solvent, the deiodination levels spike.
Probable Cause: Variations in Inert Atmosphere Technique
The enemy of consistency in many organometallic reactions is atmospheric contamination. Small variations in how an inert atmosphere is established and maintained can lead to significant differences in outcome.
Suggested Solution: Standardize Inert Atmosphere Workflow
Implement and enforce a standard operating procedure (SOP) for setting up reactions under an inert atmosphere. The goal is to rigorously exclude oxygen and moisture.
Workflow: Standardized Inert Atmosphere Reaction Setup
Caption: Standardized workflow for setting up an inert atmosphere reaction.
By ensuring every member of the team follows this exact, verifiable procedure, you can eliminate a major source of batch-to-batch variability and keep deiodination under control.
Technical Support Center: Purification of 3-Iodoimidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the purification of 3-iodoimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and scientific principles to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of 3-iodoimidazo[1,2-a]pyridine derivatives, offering step-by-step solutions and explaining the underlying rationale.
Issue 1: My compound appears to be decomposing on the silica gel column.
Symptoms:
-
Streaking on the Thin Layer Chromatography (TLC) plate.
-
Multiple spots appearing on the TLC of a collected fraction that should be pure.
-
Low overall yield after column chromatography.
-
A 2D TLC experiment shows spots appearing below the diagonal, indicating decomposition.[1]
Root Cause Analysis: 3-Iodoimidazo[1,2-a]pyridine derivatives can be sensitive to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze decomposition or de-iodination, particularly with prolonged exposure.
Troubleshooting Steps:
-
Confirm Instability with 2D TLC: Before proceeding with column chromatography, run a 2D TLC to confirm if your compound is unstable on silica. Spot your crude material on one corner of a square TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is degrading on the silica.[1]
-
Deactivate the Silica Gel:
-
Rationale: Neutralizing the acidic sites on the silica gel can prevent compound degradation.
-
Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane). Add 1-2% triethylamine (Et3N) relative to the volume of the solvent. Stir the slurry for 15-30 minutes before packing the column. This will create a basic environment that is more amenable to sensitive compounds.
-
-
Switch to an Alternative Stationary Phase:
-
Rationale: Other stationary phases have different surface properties and may be less harsh on your compound.
-
Options:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be effective for the purification of sensitive compounds.[2]
-
-
-
Minimize Contact Time:
-
Rationale: The longer your compound is on the column, the more time it has to decompose.
-
Technique: Use flash column chromatography with slightly higher pressure to expedite the elution process. Optimize your solvent system to ensure your compound elutes efficiently without excessive tailing.
-
Issue 2: Poor separation between my product and a closely-eluting impurity.
Symptoms:
-
Overlapping spots on the TLC plate, even with various solvent systems.
-
Mixed fractions from column chromatography containing both the desired product and the impurity.
Root Cause Analysis: The impurity may have a very similar polarity to your 3-iodoimidazo[1,2-a]pyridine derivative. This is common if the impurity is a starting material, a regioisomer, or a de-iodinated byproduct.
Troubleshooting Steps:
-
Optimize the TLC Solvent System:
-
Rationale: A well-optimized solvent system is crucial for achieving good separation on the column.
-
Protocol: Systematically screen a range of solvent systems with varying polarities. A good starting point for many imidazo[1,2-a]pyridine derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[3] Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation.
-
Pro-Tip: Sometimes, adding a small amount of a third solvent with a different polarity (e.g., a few drops of triethylamine in a hexane/ethyl acetate system) can significantly improve separation.
-
-
Employ Gradient Elution:
-
Rationale: Gradually increasing the polarity of the mobile phase during column chromatography can help to resolve closely-eluting compounds.
-
Technique: Start with a low polarity solvent system that keeps your desired compound near the baseline on the TLC. Slowly and incrementally increase the percentage of the more polar solvent. This will allow the less polar impurity to elute first, followed by your product.
-
-
Consider Recrystallization:
-
Rationale: If the impurity is present in a small amount and your product is a solid, recrystallization can be a highly effective purification technique.
-
Protocol:
-
Dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble.
-
Slowly cool the solution to allow for the formation of pure crystals of your desired compound.
-
The impurity will ideally remain in the mother liquor.
-
Filter the crystals and wash with a small amount of cold solvent.
-
-
Solvent Selection: Common solvents for the recrystallization of imidazo[1,2-a]pyridine derivatives include ethanol, methanol, ethyl acetate, or mixtures with hexane.
-
Issue 3: My compound is not eluting from the column.
Symptoms:
-
After running a significant volume of solvent through the column, the desired product is not detected in the collected fractions.
Root Cause Analysis: There are several potential reasons for this, ranging from compound decomposition to incorrect solvent selection.
Troubleshooting Steps:
-
Re-evaluate Compound Stability: Your compound may have completely decomposed on the silica gel.[2] Refer to the troubleshooting steps in Issue 1 .
-
Check Your Solvent System:
-
Rationale: It's possible that the solvent system you are using is not polar enough to elute your compound.
-
Verification: Double-check that you have prepared the correct solvent mixture and that the bottles were not mislabeled.[2]
-
-
Test for Elution with a Stronger Solvent:
-
Protocol: If you suspect your solvent system is too weak, flush the column with a highly polar solvent, such as 100% ethyl acetate or a mixture of dichloromethane and methanol.[4] Collect the eluent and check for your compound using TLC. If it elutes with the strong solvent, you will need to adjust your initial solvent system to a higher polarity.
-
-
Consider Insoluble Impurities Blocking the Column:
-
Rationale: In rare cases, an impurity or the compound itself might crystallize on the column, blocking the solvent flow.[2]
-
Solution: This is a difficult problem to resolve. It may be necessary to extrude the silica from the column and extract your compound with a strong solvent. To avoid this in the future, consider a pre-purification step, such as a filtration through a small plug of silica, to remove highly insoluble materials.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 3-iodoimidazo[1,2-a]pyridines?
A1: Common impurities often include:
-
Unreacted starting materials: Such as the corresponding 2-aminopyridine and the alkyne or ketone precursor.
-
De-iodinated product: The 3-iodo group can be labile under certain conditions, leading to the formation of the corresponding H-substituted imidazo[1,2-a]pyridine.
-
Regioisomers: Depending on the synthetic route, other iodinated isomers may form.
-
Residual solvents from the reaction: Solvents like DMF, DMSO, or pyridine can be difficult to remove and may appear in your NMR spectrum.[1]
Q2: How can I effectively remove residual high-boiling solvents like DMF or DMSO?
A2:
-
Azeotropic Removal: Co-evaporate the sample with a lower-boiling solvent like toluene or heptane several times on a rotary evaporator. The lower-boiling solvent forms an azeotrope with the high-boiling solvent, facilitating its removal.
-
Aqueous Wash: If your compound is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), you can perform an aqueous wash. Dissolve your crude product in the organic solvent and wash it several times with water or brine in a separatory funnel. The polar solvents like DMF and DMSO will partition into the aqueous layer.
-
High Vacuum: Placing the sample under a high vacuum for an extended period can also help to remove residual solvents.
Q3: What visualization techniques are best for TLC analysis of 3-iodoimidazo[1,2-a]pyridine derivatives?
A3:
-
UV Light (254 nm): Most imidazo[1,2-a]pyridine derivatives are UV active and will appear as dark spots on a fluorescent TLC plate. This is the most common and non-destructive method.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown or yellow spots.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds with oxidizable functional groups. The plate is dipped in the stain, and spots appear as yellow/brown against a purple background.
-
Anisaldehyde Stain: This stain can produce a range of colors with different compounds upon heating, which can be useful for distinguishing between closely-eluting spots.[1]
Q4: My compound is an oil. Can I still use recrystallization?
A4: Recrystallization is only suitable for solid compounds. If your product is an oil, column chromatography is the preferred method of purification. In some cases, you may be able to convert the oily product into a solid salt by treating it with an acid (e.g., HCl, HBr) if it has a basic nitrogen. This salt can then be recrystallized.
Section 3: Standard Operating Protocol & Data
Protocol: Flash Column Chromatography of a 3-Iodoimidazo[1,2-a]pyridine Derivative
-
TLC Analysis: Determine the optimal solvent system by TLC. A good system will give your desired product an Rf of ~0.3. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the "slurry method" for the best results. If your compound is acid-sensitive, pre-treat the silica with 1-2% triethylamine in the eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude material in a minimal amount of the column eluent or a slightly more polar solvent.[5] Carefully load the solution onto the top of the silica bed.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your chosen solvent system, applying gentle pressure to the top of the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified 3-iodoimidazo[1,2-a]pyridine derivative.
Table 1: Typical Purification Parameters
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Use deactivated silica for acid-sensitive compounds. |
| Mobile Phase | Hexane/Ethyl Acetate, DCM/Methanol | The ratio will depend on the polarity of the specific derivative.[3] |
| Rf of Product | 0.2 - 0.4 | Optimal for good separation. |
| Loading Method | Dry or Wet Loading | Dry loading is preferred for less soluble compounds.[5] |
| Typical Yield | 60-95% | Highly dependent on the reaction efficiency and purity of the crude product. |
Section 4: Visual Workflow and Impurity Identification
Workflow for Purification Strategy
Caption: Decision workflow for selecting the appropriate purification technique.
Common NMR Impurities
Identifying impurities in your NMR spectrum is a critical step in assessing purity. The following table lists the approximate ¹H NMR chemical shifts for common laboratory solvents in CDCl₃, a frequently used NMR solvent for these derivatives.
| Impurity | ¹H NMR Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Residual CDCl₃ | 7.26 | s |
| Water | 1.56 | s |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | t, s, q |
| Hexane | 0.88 (t), 1.26 (m) | t, m |
| Toluene | 2.36 (s), 7.17-7.29 (m) | s, m |
| Triethylamine | 1.03 (t), 2.53 (q) | t, q |
Data adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[6] and other sources.[7][8]
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. reddit.com [reddit.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting low yields in imidazo[1,2-a]pyridine functionalization
Welcome to the Technical Support Center for Imidazo[1,2-a]Pyridine Functionalization. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges associated with the functionalization of the imidazo[1,2-a]pyridine scaffold. This versatile heterocyclic core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5] However, its reactivity can be nuanced, often leading to challenges in achieving desired yields and purity.
This guide is structured as a series of frequently asked questions (FAQs) that directly address specific experimental issues. The answers are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.
Section 1: Core Issues - Low or No Product Formation
The most common and frustrating issue is the failure of a reaction to yield the desired product. This can stem from a multitude of factors, from the quality of starting materials to suboptimal reaction conditions.
Q1: I'm attempting a C-3 arylation of my 2-phenylimidazo[1,2-a]pyridine using a palladium catalyst, but I'm seeing very low conversion, primarily recovering my starting material. What are the first parameters I should investigate?
Low conversion in palladium-catalyzed C-H functionalization reactions is a frequent hurdle. The catalytic cycle for these reactions is complex, involving multiple steps where things can go wrong. The primary areas to troubleshoot are the catalyst system (ligand and palladium source), the base, and the solvent.[6][7]
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low conversion.
In-depth Analysis:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. While Pd(OAc)₂ is common, it may not be optimal for all substrates. Consider screening other sources like PdCl₂ or pre-formed catalysts. The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. For C-H arylations, phosphine ligands are frequently employed. If you are using a monodentate ligand, switching to a bidentate ligand, or one with different steric and electronic properties, can have a significant impact.[8]
-
Base: The base plays a crucial role in the C-H activation step. Its strength and solubility are key. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). If your base is not strong enough or is poorly soluble in the reaction medium, the reaction will stall. Consider switching to a stronger or more soluble base. For instance, in a multicomponent reaction for C-3 functionalization, a strong, non-nucleophilic base like KOtBu was found to be essential for driving the reaction forward.[1]
-
Solvent: The solvent affects the solubility of all components and can influence the stability of catalytic intermediates. Aprotic polar solvents like DMF, DMSO, or dioxane are common. If you observe decomposition or side reactions, a less polar solvent like toluene might be a better choice, though it may require higher temperatures.[9]
A systematic optimization of these three components is often necessary. A Design of Experiments (DoE) approach can be highly effective in efficiently exploring the parameter space.
Q2: My visible-light-induced C-H functionalization is not working. The reaction mixture remains unchanged even after prolonged irradiation. What could be the issue?
Photoredox catalysis offers a powerful, mild alternative to traditional transition-metal catalysis for imidazo[1,2-a]pyridine functionalization.[10][11] However, these reactions are sensitive to specific parameters.
Key Troubleshooting Points for Photoredox Reactions:
| Parameter | Common Issue | Recommended Action |
| Photocatalyst | Mismatch with substrate redox potential. | Ensure the excited state potential of your photocatalyst (e.g., Rose Bengal, Eosin Y) is sufficient to engage with your substrate.[10] Consult literature for appropriate photocatalysts for the specific transformation. |
| Light Source | Incorrect wavelength or insufficient intensity. | Verify that the emission spectrum of your light source (e.g., blue LEDs) optimally excites your chosen photocatalyst. Ensure the reaction vessel is positioned for maximum light exposure. |
| Oxygen/Atmosphere | Presence of oxygen can quench the excited state of the photocatalyst or lead to undesired side reactions. Conversely, some reactions require oxygen as an oxidant. | Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) if oxygen is detrimental. If the reaction is an aerobic oxidation, ensure adequate exposure to air or an oxygen atmosphere. |
| Solvent | Solvent can interfere with the photocatalytic cycle. | Use a solvent that is transparent at the wavelength of irradiation and is not prone to quenching the excited state of the photocatalyst. Acetonitrile and DMF are common choices. |
Experimental Protocol: Degassing a Reaction Mixture
-
Assemble the reaction vessel with all reagents and a stir bar.
-
Seal the vessel with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Place the vessel under vacuum for 5-10 minutes while stirring to remove dissolved gases.
-
Backfill the vessel with an inert gas (argon or nitrogen).
-
Repeat this "freeze-pump-thaw" cycle (for volatile solvents) or "vacuum-backfill" cycle (for less volatile solvents) at least three times to ensure a truly inert atmosphere.
Section 2: Issues with Regioselectivity
The imidazo[1,2-a]pyridine ring has multiple C-H bonds that can be functionalized. Achieving the desired regioselectivity is a common challenge.
Q3: I am trying to achieve C-3 functionalization, but I am getting a mixture of C-3 and C-5 substituted products. How can I improve selectivity for the C-3 position?
The C-3 position of the imidazo[1,2-a]pyridine nucleus is generally the most nucleophilic and electronically rich, making it the most common site for electrophilic and radical functionalization.[1][12] However, the C-5 position can also be reactive, especially under certain conditions.
Factors Influencing Regioselectivity:
Caption: Key factors that control regioselectivity.
-
Electronic Effects: The inherent electronic properties of the imidazo[1,2-a]pyridine ring strongly favor functionalization at C-3. This can be enhanced by the presence of an electron-donating group at the C-2 position.
-
Steric Hindrance: The C-3 position is generally more sterically accessible than other positions on the ring. Using bulkier reagents can further enhance selectivity for the C-3 position.
-
Reaction Mechanism:
-
Electrophilic/Radical Reactions: These reactions typically favor the electron-rich C-3 position. For instance, visible-light-induced trifluoromethylation often proceeds with high C-3 selectivity.[10]
-
Directed C-H Activation: If your substrate has a directing group, functionalization can be guided to other positions. For example, a chelating group at the C-8 position can direct metallation and subsequent functionalization to the C-7 position.
-
-
Catalyst Control: In transition-metal-catalyzed reactions, the ligand can play a significant role in controlling regioselectivity. Experimenting with different ligands can help steer the reaction towards the desired isomer.
Section 3: Side Product Formation and Purification
Even when the desired product is formed, side reactions and purification difficulties can significantly lower the isolated yield.
Q4: My reaction produces a significant amount of a dark, tarry byproduct, making purification by column chromatography very difficult. What is causing this, and how can I prevent it?
The formation of dark, insoluble byproducts, often polymeric in nature, is a common issue, particularly in reactions run at high temperatures or with highly reactive intermediates.
Potential Causes and Solutions:
-
Overheating: Prolonged heating can lead to decomposition of starting materials, reagents, or the product itself.
-
Oxidative Degradation: Many reactions, especially those involving copper or palladium catalysts, are sensitive to air. Oxidative coupling of the imidazo[1,2-a]pyridine can lead to dimerization or polymerization.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents.
-
-
Highly Reactive Reagents: Some reagents, such as strong oxidants or highly reactive electrophiles, can be non-selective and lead to a cascade of undesired reactions.
-
Solution: Consider using a milder reagent. For example, in visible-light-mediated reactions, the use of an external oxidant might be avoidable.[10]
-
Q5: I have synthesized a C-3 iodo-imidazo[1,2-a]pyridine, but it seems to be unstable during purification on silica gel. How can I purify my product without decomposition?
Halogenated imidazo[1,2-a]pyridines, especially iodinated derivatives, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or loss of the halogen.[16]
Alternative Purification Strategies:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a neutral-to-basic amine, such as triethylamine (1-2% v/v). This will neutralize the acidic sites on the silica surface.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (C18) chromatography using gradients of water and acetonitrile or methanol can be an effective purification method.
-
Recrystallization: If a crude product of sufficient purity can be obtained, recrystallization is an excellent method for obtaining highly pure material without the risk of decomposition on a stationary phase.[17]
By systematically addressing these common issues, you can significantly improve the success rate and efficiency of your imidazo[1,2-a]pyridine functionalization reactions, accelerating your research and development efforts.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanomaterchem.com [nanomaterchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. scilit.com [scilit.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. mdpi.com [mdpi.com]
- 16. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Identification of byproducts in the synthesis of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and identify potential byproducts encountered during the synthesis. Our approach is grounded in mechanistic principles and validated analytical methods to ensure the integrity and success of your experimental work.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical agents, as the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry.[1][2] The introduction of an iodine atom at the C3 position provides a versatile handle for further functionalization through cross-coupling reactions.[3][4] However, the synthesis is not without its challenges, and the formation of byproducts can complicate purification and reduce yields. This guide will help you navigate these potential issues.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
FAQ 1: My reaction mixture shows multiple spots on TLC, even after completion. What are the likely byproducts?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Besides your target molecule, this compound, several byproducts could be present. The identity of these byproducts depends on the synthetic route employed. A common and efficient method for the C3-iodination of imidazo[1,2-a]pyridines involves the use of an iodine source such as molecular iodine (I₂) or N-iodosuccinimide (NIS)[3][5].
Potential Byproducts:
-
Unreacted Starting Material: Incomplete conversion will result in the presence of (Imidazo[1,2-a]pyridin-7-yl)methanol.
-
Regioisomers: While C3 is the most electronically favorable position for electrophilic substitution on the imidazo[1,2-a]pyridine ring, iodination at other positions (e.g., C2, C5) can occur, leading to isomeric impurities.
-
Di-iodinated Product: Excessive amounts of the iodinating agent or prolonged reaction times can lead to the formation of di-iodo-imidazo[1,2-a]pyridine derivatives.
-
De-iodinated Product: Under certain conditions, particularly during workup or purification, the iodo group can be cleaved, regenerating the starting material.[6]
-
Oxidized Byproducts: If an oxidizing agent is used in the reaction, for instance, to generate a more reactive iodine species, the formation of N-oxides on the pyridine ring is a possibility.[7][8]
-
Coupling Byproducts: Radical-mediated reactions, which can occur with certain iodination reagents, may lead to the formation of dimeric imidazo[1,2-a]pyridine structures.[9]
FAQ 2: I have identified a byproduct with the same mass as my desired product. How can I differentiate between regioisomers?
Regioisomers will have the same mass but different chemical structures. Distinguishing between them requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Workflow for Isomer Identification:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the isomers. This will allow you to isolate each compound for further analysis.
-
¹H NMR Spectroscopy: The proton NMR spectra of the different regioisomers will show distinct chemical shifts and coupling patterns for the protons on the imidazo[1,2-a]pyridine core. For the desired 3-iodo product, the characteristic H-2 proton signal will be absent, and the signals for H-5, H-6, and H-8 will be informative.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is also highly diagnostic. The carbon atom bearing the iodine (C-3) will exhibit a characteristic upfield shift.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY can help establish through-space proximity between protons, confirming the substitution pattern.
FAQ 3: My yield of the desired product is consistently low, and I observe a significant amount of starting material. How can I improve the conversion?
Low conversion can be attributed to several factors. Here’s a systematic approach to troubleshoot and optimize the reaction:
-
Reagent Purity and Stoichiometry:
-
Ensure the purity of your starting material and the iodinating agent.
-
Optimize the stoichiometry of the iodinating agent. A slight excess (1.1-1.5 equivalents) is often beneficial, but a large excess can lead to di-iodination.
-
-
Reaction Conditions:
-
Temperature: While many iodination reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to degradation.[3]
-
Solvent: The choice of solvent is crucial. Acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF) are commonly used. The polarity of the solvent can influence the reaction rate and selectivity.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
-
Activation:
-
Some iodination reactions are accelerated by the addition of a mild base or an acid catalyst.[10] For instance, a base can deprotonate the imidazole ring, increasing its nucleophilicity.
-
FAQ 4: I have a persistent impurity that I suspect is an N-oxide. How can I confirm its presence and remove it?
N-oxides are common byproducts when using certain oxidizing agents.[7]
Identification:
-
Mass Spectrometry (MS): The N-oxide byproduct will have a mass that is 16 Da higher than the corresponding non-oxidized compound.
-
¹H NMR Spectroscopy: The protons on the pyridine ring of the N-oxide will be shifted downfield compared to the parent compound due to the electron-withdrawing effect of the N-oxide group.
Removal:
-
Chromatography: N-oxides are generally more polar than their parent compounds. They can often be separated by column chromatography using a more polar eluent system.
-
Chemical Reduction: If chromatographic separation is challenging, the N-oxide can be selectively reduced back to the parent amine using a mild reducing agent like triphenylphosphine (PPh₃) or sodium dithionite (Na₂S₂O₄).
Experimental Protocols
Protocol 1: General Procedure for C3-Iodination
This protocol provides a general starting point for the iodination of (Imidazo[1,2-a]pyridin-7-yl)methanol.
-
Dissolve (Imidazo[1,2-a]pyridin-7-yl)methanol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DCM) in a round-bottom flask.
-
Add the iodinating agent (e.g., N-iodosuccinimide, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical HPLC Method for Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Start with a low percentage of B and gradually increase it over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and potential side reactions.
Caption: Main synthetic route to the target molecule.
Caption: Possible side reactions leading to byproducts.
Quantitative Data Summary
| Byproduct Type | Likely Cause | Identification Method |
| Unreacted Starting Material | Incomplete reaction | TLC, HPLC, MS |
| Regioisomers | Non-selective iodination | HPLC, ¹H & ¹³C NMR, NOESY |
| Di-iodinated Product | Excess iodinating agent | MS (M+127), NMR |
| De-iodinated Product | Instability during workup | TLC, HPLC, MS |
| N-Oxide | Use of oxidizing agents | MS (M+16), NMR |
| Coupling Product | Radical side reactions | MS (M*2), NMR |
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide is designed to provide you with expert insights and practical, field-proven solutions to one of the most common hurdles encountered with this important class of compounds: poor aqueous solubility in experimental assays. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the often planar and lipophilic nature of these molecules can lead to significant challenges in achieving the necessary concentrations for accurate and reproducible in vitro and in vivo testing.[1][4]
This document moves beyond simple protocols to explain the physicochemical principles behind each troubleshooting step, empowering you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when encountering solubility issues with imidazo[1,2-a]pyridine derivatives.
Q1: My compound dissolved perfectly in DMSO, but crashed out immediately when I added it to my aqueous assay buffer. What's happening?
A1: This is a classic phenomenon known as "solvent-shift precipitation." Your compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When you add the concentrated DMSO stock directly to the aqueous medium, the DMSO rapidly disperses, creating localized microenvironments where the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.[5] The key is to manage this transition in solvent polarity more gradually.
Q2: What is the very first and simplest thing I should try to fix this precipitation issue?
A2: Before exploring more complex formulations, always start with optimizing your dilution technique. Instead of a single, large dilution step, perform a serial dilution .[5] This involves stepwise dilution into solutions with progressively higher aqueous content, which can prevent the abrupt solvent shift that causes precipitation. Additionally, ensure your final DMSO concentration in the assay is as low as possible (ideally <0.5%, and preferably <0.1%) to minimize both compound precipitation and potential artifacts or toxicity in biological assays.[5][6]
Q3: Can I just increase the DMSO concentration in my final assay to keep the compound dissolved?
A3: While technically this might increase solubility, it is strongly discouraged. High concentrations of DMSO can interfere with assay components, affect protein stability, and exhibit direct toxicity to cells, leading to unreliable and artifact-prone data.[6][7] It is a common source of false positives and negatives in high-throughput screening.[8][9] The goal is to enhance the aqueous solubility of the compound, not to make the assay medium more like an organic solvent.
Q4: Are there other organic solvents I can use to prepare my stock solution?
A4: Yes, while DMSO is the most common, other water-miscible organic solvents can be used, such as ethanol, propylene glycol, or polyethylene glycol (PEG).[10][11] The choice of solvent can sometimes influence the stability and solubility of the final preparation. However, the fundamental problem of solvent-shift precipitation remains, and each solvent has its own profile of assay interference and cellular toxicity that must be considered.[7]
Q5: I've optimized my dilution protocol and kept DMSO levels low, but I still see precipitation. What's the next level of troubleshooting?
A5: When simple dilution fails, the next step is to modify the aqueous buffer itself to make it a more hospitable environment for your compound. This involves using solubilizing excipients. The most common and effective strategies for a research setting are adjusting the pH, or adding cyclodextrins or surfactants .[10][12] For more challenging compounds, advanced formulation techniques like creating solid dispersions or nanosuspensions may be necessary.[13][14][15]
In-Depth Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guidance for systematically addressing and overcoming solubility issues.
Guide 1: Foundational Techniques - Optimizing the Dissolution Process
Before attempting advanced formulations, ensure your basic dissolution and dilution procedures are optimized.
Causality: You cannot solve a solubility problem without quantifying it first. This protocol determines the approximate aqueous solubility of your compound, providing a baseline for improvement.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your imidazo[1,2-a]pyridine derivative (e.g., 10-20 mM) in 100% DMSO.
-
Initial Dilution: Add a small aliquot of the DMSO stock to your primary aqueous assay buffer to a concentration you expect to be above the solubility limit (e.g., 200 µM).
-
Equilibration: Vortex the mixture vigorously and allow it to equilibrate. This can be done by shaking or rotating the sample at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated compound.
-
Quantification: Carefully remove an aliquot of the supernatant, ensuring no particulate matter is disturbed. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS). This value is your kinetic or apparent solubility.
Causality: This method prevents the rapid solvent polarity shift by gradually introducing the compound to the aqueous environment, keeping it in solution.[5]
-
Prepare Intermediate Dilution: Pre-warm your assay buffer to the experimental temperature (e.g., 37°C), as solubility is often temperature-dependent.[5] Create an intermediate dilution of your DMSO stock into the pre-warmed buffer. For example, dilute a 10 mM DMSO stock 1:10 into the buffer to create a 1 mM solution (now in 10% DMSO/90% buffer).
-
Vortex Gently: Immediately after adding the stock, vortex the solution gently but thoroughly. Visually inspect for any signs of precipitation (haziness, cloudiness).
-
Perform Final Dilution: Use this 1 mM intermediate solution to make the final working concentrations in your assay. This second dilution step significantly lowers the final DMSO concentration while introducing the compound from a predominantly aqueous environment, which is much less likely to cause precipitation.
Guide 2: Intermediate Strategies - Modifying the Assay Buffer
If foundational techniques are insufficient, the next step is to employ solubilizing agents.
Causality: Many imidazo[1,2-a]pyridine derivatives contain basic nitrogen atoms.[16] For these compounds, solubility can be dramatically increased by lowering the pH of the buffer. At a pH below the compound's pKa, the basic nitrogen becomes protonated, and the resulting charged (salt) form of the molecule is typically much more water-soluble than the neutral form.[10][17]
Workflow for pH Optimization:
Caption: Decision workflow for pH modification strategy.
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble molecules, like many imidazo[1,2-a]pyridines, forming a water-soluble "inclusion complex."[14][19] This effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Table 1: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin Type | Abbreviation | Key Properties |
| β-Cyclodextrin | BCD | Standard, but has lower aqueous solubility itself. |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, most commonly used, low toxicity. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility, charged, can enhance solubility of ionizable drugs. |
| Methyl-β-Cyclodextrin | Me-β-CD | Higher solubilizing capacity but can extract cholesterol from cell membranes. |
Protocol 2.2.1: Screening for Optimal Cyclodextrin
-
Prepare CD Stock Solutions: Prepare stock solutions of different CDs (e.g., HP-β-CD and SBE-β-CD) in your assay buffer at a high concentration (e.g., 10-40% w/v).
-
Create CD Dilutions: Prepare a range of CD concentrations (e.g., 0.5%, 1%, 2%, 5%) in the assay buffer.
-
Test Compound Solubility: Add your imidazo[1,2-a]pyridine derivative (from a concentrated DMSO stock) to each CD concentration and a no-CD control.
-
Equilibrate and Analyze: Equilibrate and analyze the amount of dissolved compound as described in Protocol 1.1.
-
Select Optimal CD: Choose the CD and concentration that provides the required solubility without negatively impacting your assay.
Guide 3: Advanced Formulation Strategies
For compounds that are exceptionally challenging, advanced formulation approaches that alter the solid state of the drug are required. These are more complex but can yield dramatic improvements.
Causality: A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer matrix (host).[20][21] This formulation can enhance solubility by several mechanisms: reducing drug particle size to a molecular level, improving wettability, and, most importantly, trapping the drug in a high-energy amorphous state rather than a low-energy, poorly soluble crystalline state.[13][22][23]
Protocol 3.1.1: Preparation of a Solid Dispersion via Solvent Evaporation
-
Select a Carrier: Choose a water-soluble polymer carrier. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).[20][22]
-
Dissolve Components: Dissolve both your imidazo[1,2-a]pyridine derivative and the polymer carrier in a common volatile organic solvent (e.g., methanol or ethanol).[21] The drug-to-polymer ratio may need to be optimized (e.g., 1:1, 1:5, 1:10 by weight).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film on the flask wall.
-
Drying: Further dry the film under high vacuum for several hours to remove any residual solvent.
-
Harvesting: Scrape the resulting solid material from the flask. This is your solid dispersion. It can be gently ground into a fine powder.
-
Reconstitution: This powder can now be dissolved directly into your aqueous assay buffer. The polymer will rapidly dissolve, releasing the drug in a transiently supersaturated, molecularly dispersed state that is more readily available for the assay.
Causality: Nanosuspension technology reduces the particle size of the drug to the sub-micron (nanometer) range.[15][24] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in the dissolution rate.[25][26] Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[27][28]
Table 2: Comparison of Key Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Increases ionization of the drug. | Simple, inexpensive. | Only for ionizable drugs; requires assay compatibility. | Basic or acidic compounds. |
| Co-solvents | Reduce solvent polarity.[11] | Easy to prepare. | Can cause precipitation on dilution; potential for assay interference.[5] | Initial screening, non-cellular assays. |
| Cyclodextrins | Encapsulation in a hydrophobic cavity.[14] | High solubilizing capacity, low toxicity (HP-β-CD). | Can be expensive; may interfere with ligand-receptor binding. | A wide range of neutral and ionizable compounds. |
| Solid Dispersions | Amorphous state, molecular dispersion.[20] | Significant solubility enhancement; improved bioavailability. | More complex preparation; potential for recrystallization over time. | Very poorly soluble, crystalline compounds. |
| Nanosuspensions | Increased surface area from particle size reduction.[15][25] | High drug loading; applicable to many routes of administration. | Requires specialized equipment (homogenizers, mills); stability can be an issue. | Compounds insoluble in both aqueous and organic media. |
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. scispace.com [scispace.com]
- 12. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 13. japer.in [japer.in]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physicochemical properties of imidazo-pyridine protic ionic liquids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. jddtonline.info [jddtonline.info]
- 22. japsonline.com [japsonline.com]
- 23. jopcr.com [jopcr.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. ijhsr.org [ijhsr.org]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 27. eaapublishing.org [eaapublishing.org]
- 28. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol
Welcome to the technical support center for the synthesis of (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis and scale-up of this key intermediate. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this synthesis, ensuring efficiency, reproducibility, and high purity of the final product.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity, especially during scale-up. The general synthetic strategy involves the formation of the imidazo[1,2-a]pyridine core, followed by functional group manipulations at the C7 position and, finally, regioselective iodination at the C3 position.
A plausible synthetic route, assembled from established methodologies for analogous structures, is outlined below. This guide will address potential issues at each critical stage.[1][2][3]
Caption: A potential multi-step synthetic workflow for this compound.
II. Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific problems that may arise during each phase of the synthesis.
Step 1: Cyclocondensation to form the Imidazo[1,2-a]pyridine Core
Reaction: 2-amino-4-methylpyridine with an α-haloketone (e.g., ethyl 2-chloroacetoacetate).
Question: My cyclocondensation reaction is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and solutions?
Answer: Low yields and byproduct formation in this step often stem from several factors:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A weak base like sodium bicarbonate may not be sufficient to facilitate the reaction efficiently, leading to incomplete conversion. Conversely, a very strong base could promote self-condensation of the α-haloketone.
-
Recommendation: Sodium carbonate is a commonly used and effective base for this transformation. Ensure you are using at least 2 equivalents to neutralize the generated HCl and facilitate the final cyclization.
-
-
Reaction Temperature and Time: While refluxing in ethanol is standard, insufficient reaction time can lead to incomplete conversion. Overly prolonged heating, however, might lead to degradation of the product.
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting 2-aminopyridine is a good indicator of reaction completion. Typically, this reaction requires 4-8 hours at reflux.
-
-
Purity of Starting Materials: Impurities in the 2-aminopyridine or the α-haloketone can lead to undesired side reactions.
-
Recommendation: Ensure the purity of your starting materials through appropriate characterization (e.g., NMR, melting point) before commencing the reaction.
-
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Carbonate (Na₂CO₃) | Moderately strong base, effective for this condensation. |
| Solvent | Ethanol | Good solubility for reactants and suitable reflux temperature. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Monitoring | TLC (e.g., 1:1 Ethyl Acetate:Hexanes) | To track the consumption of starting materials and formation of the product. |
Step 2 & 3: Conversion of the Ester to the Alcohol
Reaction: Saponification of the ester followed by reduction of the resulting carboxylic acid.
Question: During the reduction of Imidazo[1,2-a]pyridine-7-carboxylic acid with LiAlH₄, I am observing a very low yield of the desired alcohol. What could be going wrong?
Answer: The reduction of the carboxylic acid to the primary alcohol is a critical step where several issues can arise:
-
Incomplete Quenching of LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water. If the reaction is not properly quenched, the workup can be problematic and lead to loss of product.
-
Recommendation: A careful, dropwise addition of water followed by a sodium hydroxide solution and then more water (Fieser workup) is a standard and effective quenching procedure. This method typically results in a granular precipitate of aluminum salts that can be easily filtered off.
-
-
Purity of the Carboxylic Acid: The presence of impurities from the previous step can interfere with the reduction.
-
Reaction Solvent: The choice of solvent is crucial for the solubility of the starting material and for the reaction to proceed efficiently.
-
Recommendation: Anhydrous tetrahydrofuran (THF) is the solvent of choice for LiAlH₄ reductions due to its ability to dissolve the starting material and its inertness to the reducing agent.
-
Caption: Decision tree for troubleshooting the reduction of the carboxylic acid.
Step 4: Regioselective Iodination
Reaction: C-H functionalization of (Imidazo[1,2-a]pyridin-7-yl)methanol to introduce iodine at the C3 position.
Question: My iodination reaction is giving me a mixture of the desired 3-iodo product and di-iodinated species. How can I improve the regioselectivity?
Answer: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution.[6][7][8] However, over-iodination can occur under harsh conditions.
-
Choice of Iodinating Agent: The reactivity of the iodinating agent plays a significant role. N-Iodosuccinimide (NIS) is often a milder and more selective choice compared to molecular iodine (I₂) combined with an oxidant.
-
Recommendation: Start with 1.05-1.1 equivalents of NIS in a solvent like acetonitrile or dichloromethane at room temperature.
-
-
Reaction Temperature: Running the reaction at elevated temperatures can lead to decreased selectivity.
-
Recommendation: Perform the reaction at 0 °C to room temperature and monitor closely by TLC.
-
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can increase the formation of di-iodinated byproducts.
-
Recommendation: Once TLC analysis indicates the complete consumption of the starting material, quench the reaction promptly.
-
| Iodinating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Iodosuccinimide (NIS) | Acetonitrile, RT | High regioselectivity, mild conditions. | Higher cost. |
| Iodine (I₂) / Oxidant | I₂, TBHP, Ethanol | Cost-effective. | Can lead to over-iodination if not controlled.[6][9] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound, on a large scale?
A1: For large-scale purification, column chromatography can be cumbersome. Recrystallization is often the most efficient method. A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.
Q2: Are there any specific safety precautions I should take when working with the reagents in this synthesis?
A2: Yes, several reagents require careful handling:
-
α-haloketones: These are lachrymators and should be handled in a well-ventilated fume hood.
-
Lithium aluminum hydride (LiAlH₄): This is a pyrophoric solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
N-Iodosuccinimide (NIS): This is a light-sensitive and moisture-sensitive reagent. It should be stored in a dark, dry place.
Q3: Can I use microwave irradiation to accelerate the cyclocondensation step?
A3: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times for the formation of the imidazo[1,2-a]pyridine core.[1] This can be particularly advantageous for high-throughput synthesis or when rapid optimization of reaction conditions is required. However, direct translation of microwave conditions to large-scale batch reactors requires careful process safety evaluation.
Q4: How can I confirm the regioselectivity of the iodination step?
A4: The most definitive method for confirming the position of iodination is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1D ¹H NMR and 2D correlation spectroscopy (like HMBC and NOESY) can be used to unambiguously determine the structure. The proton at the C3 position will be absent in the ¹H NMR spectrum of the product, and correlations in the HMBC spectrum will confirm the position of the iodine atom.
IV. Experimental Protocols
Protocol 1: Synthesis of (Imidazo[1,2-a]pyridin-7-yl)methanol
-
Cyclocondensation: To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add sodium carbonate (2.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq). Heat the mixture to reflux and monitor by TLC. Upon completion, cool the reaction, filter the solids, and concentrate the filtrate. Purify the crude ester by column chromatography or recrystallization.
-
Hydrolysis: Dissolve the ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the mixture with 1M HCl to precipitate the carboxylic acid. Filter and dry the solid.[4]
-
Reduction: Suspend the carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the mixture to 0 °C and slowly add LiAlH₄ (1.5 eq). Allow the reaction to warm to room temperature and stir until completion. Cool to 0 °C and quench carefully with water, followed by 15% NaOH solution, and then water. Filter the aluminum salts and concentrate the filtrate to obtain the crude alcohol.
Protocol 2: Iodination of (Imidazo[1,2-a]pyridin-7-yl)methanol
-
Dissolve (Imidazo[1,2-a]pyridin-7-yl)methanol (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
This technical guide provides a framework for addressing common challenges in the synthesis of this compound. For further assistance, please do not hesitate to contact our technical support team.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from --INVALID-LINK--
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Retrieved from --INVALID-LINK--
-
PubMed. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Retrieved from --INVALID-LINK--
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2020). Electrochemical oxidative iodination of imidazo[1,2-a]pyridines using NaI as iodine source. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. Retrieved from --INVALID-LINK--
-
ACS Omega. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from --INVALID-LINK--
-
Achmem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from --INVALID-LINK--
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from --INVALID-LINK--
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-IODO-6-METHYL-IMIDAZO[1,2-A]PYRIDINE synthesis. Retrieved from --INVALID-LINK--
-
Capot Chemical. (n.d.). Specifications of {3-iodoimidazo[1,2-a]pyridin-7-yl}methanol. Retrieved from --INVALID-LINK--
-
Frontiers. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-7-carboxylic acid. Retrieved from --INVALID-LINK--
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyridine-7-carboxylic acid AldrichCPR. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). Imidazo[1,2-a]pyridine-7-carboxylic acid. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from --INVALID-LINK--
-
New Journal of Chemistry (RSC Publishing). (n.d.). Hypervalent iodine mediated synthesis of imidazo[1,2-a]pyridine ethers: consecutive methylene linkage and insertion of ethylene glycol. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from --INVALID-LINK--
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from --INVALID-LINK--
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - Imidazo[1,2-a]pyridine-7-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromoimidazo[1,2-a]pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in numerous pharmaceuticals and functional materials. The C3 position of this bicyclic heterocycle is a prime site for functionalization, enabling the synthesis of diverse molecular architectures with tailored biological activities and physicochemical properties. Among the various strategies for C3 modification, transition-metal-catalyzed cross-coupling reactions are paramount. This guide provides an in-depth, objective comparison of the reactivity of two key substrates for these transformations: 3-iodoimidazo[1,2-a]pyridines and their 3-bromo analogues. This analysis, supported by experimental data and mechanistic insights, aims to inform strategic decisions in synthetic route design and optimization.
The Fundamental Basis of Reactivity: C–I vs. C–Br Bonds
The disparate reactivity of 3-iodo- and 3-bromoimidazo[1,2-a]pyridines in cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds. The C–I bond is longer and weaker than the C–Br bond, with average bond dissociation energies of approximately 213 kJ/mol for C–I and 285 kJ/mol for C–Br.[1] This lower bond energy makes the C–I bond more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling cycles. Consequently, 3-iodoimidazo[1,2-a]pyridines are generally more reactive than their 3-bromo counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C–C bonds. The higher reactivity of the 3-iodo substituent is particularly advantageous in this reaction.
Experimental Data Summary:
| Entry | Halogen (X) | R | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | I | Phenyl | Pd(PPh₃)₄ | Ba(OH)₂ | THF | 75 | 48h | 71 | [2] |
| 2 | I | 2-Thienyl | Pd(PPh₃)₄ | Ba(OH)₂ | THF | 75 | 48h | 64 | [2] |
| 3 | I | 2-Methylphenyl | Pd(PPh₃)₄ | NaOH | DME | 75 | 1h | 82 | [2] |
| 4 | Br | Phenyl | Pd(OAc)₂/PPh₃ | K₂CO₃ | aq. Acetone | 100 | 12h | 85 | Inferred from pyridine systems |
Note: Direct comparative data for 3-bromoimidazo[1,2-a]pyridine under identical conditions was not available in a single study. The data for the bromo derivative is representative of typical conditions for bromopyridines.
Field-Proven Insights:
The enhanced reactivity of 3-iodoimidazo[1,2-a]pyridines allows for the use of milder bases such as Ba(OH)₂ and lower reaction temperatures.[2] For the less reactive 3-bromo derivatives, stronger bases like K₂CO₃ or K₃PO₄ and higher temperatures are generally required to achieve comparable yields. While the C–I bond's lability is generally an advantage, it is noteworthy that under certain conditions, particularly at lower temperatures with traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit unexpectedly poor turnover, potentially due to the stability of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[3][4] This underscores the importance of careful optimization of reaction conditions for each specific substrate.
Representative Suzuki-Miyaura Coupling Protocol:
This protocol is adapted from the work of Gueiffier and co-workers for the coupling of a 2-substituted-3-iodoimidazo[1,2-a]pyridine.[2]
Materials:
-
2-Substituted-3-iodoimidazo[1,2-a]pyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium hydroxide (NaOH) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (10 mL)
-
Water (2.5 mL)
Procedure:
-
To an oven-dried flask, add the 2-substituted-3-iodoimidazo[1,2-a]pyridine, arylboronic acid, and NaOH.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add DME and water, and degas the mixture.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 75 °C and stir for 1 hour, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Alkynylation at the C3 Position
The Sonogashira coupling is a powerful tool for installing alkyne moieties, which are valuable handles for further synthetic transformations. The reactivity trend of I > Br is also pronounced in this reaction.
Experimental Data Summary:
| Entry | Halogen (X) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | I | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 50-82 | [5] |
| 2 | I | Various terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 30-82 | [5] |
| 3 | Br | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 98 (for 2-amino-3-bromopyridine) | [6] |
Note: The data for the 3-bromo derivative is from a closely related 2-aminopyridyl system and may require higher temperatures for the imidazo[1,2-a]pyridine core.
Field-Proven Insights:
Studies have shown that 3-iodoimidazo[1,2-a]pyridine is an optimal substrate for Sonogashira coupling, allowing reactions to proceed at room temperature with good to excellent yields.[5] In contrast, 3-bromoimidazo[1,2-a]pyridines typically necessitate higher reaction temperatures to achieve efficient coupling. The choice of base and solvent system is also critical, with amine bases like triethylamine often serving as both the base and a co-solvent.
Representative Sonogashira Coupling Protocol:
This protocol is based on the successful coupling of 3-iodoimidazo[1,2-a]pyridines.[5]
Materials:
-
3-Iodoimidazo[1,2-a]pyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (3 mL)
-
Tetrahydrofuran (THF) (6 mL)
Procedure:
-
To a flask, add the 3-iodoimidazo[1,2-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Purge the flask with an inert gas.
-
Add THF and Et₃N, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C–N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. While direct comparative studies on 3-haloimidazo[1,2-a]pyridines are scarce, the general principles of aryl halide reactivity apply.
Field-Proven Insights:
3-Iodoimidazo[1,2-a]pyridines are expected to undergo Buchwald-Hartwig amination under milder conditions than their 3-bromo counterparts. The choice of ligand is crucial for this transformation, with bulky, electron-rich phosphine ligands often being necessary to facilitate the catalytic cycle, especially for the less reactive bromides. The pyridine nitrogen in the imidazo[1,2-a]pyridine core can potentially coordinate to the palladium catalyst, which may necessitate the use of specific ligand systems to mitigate catalyst inhibition.
Representative Buchwald-Hartwig Amination Protocol:
This generalized protocol is adapted from procedures for the amination of bromopyridines.
Materials:
-
3-Bromoimidazo[1,2-a]pyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
Xantphos (0.03 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add the 3-bromoimidazo[1,2-a]pyridine, the amine, and toluene.
-
Seal the tube and heat the mixture at 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Workflow
References
- 1. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents and its ability to interact with a wide array of biological targets.[1][2][3] This bicyclic nitrogen-bridged heterocycle is the foundation for marketed drugs like Zolpidem (a sedative) and Olprinone (a cardiotonic), showcasing its clinical significance.[1][3][4] The versatility of this scaffold allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][5][6]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted imidazo[1,2-a]pyridines. We will dissect how specific structural modifications influence biological outcomes, supported by experimental data, to provide researchers and drug development professionals with a comprehensive resource for designing next-generation therapeutics.
The Imidazo[1,2-a]pyridine Core
The foundational structure and numbering of the imidazo[1,2-a]pyridine ring system are essential for understanding the specific placement of substituents discussed in SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol's Potential as a Kinase Inhibitor
In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with improved potency and selectivity remains a paramount objective. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with demonstrated efficacy against a range of protein kinases.[1][2][3][4][5] This guide presents a comparative framework for evaluating the biological activity of a novel derivative, (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol, against established kinase inhibitors.
While specific experimental data for this compound is not yet extensively published, this document will serve as a comprehensive guide for researchers on how to design, execute, and interpret the necessary experiments to characterize its potential. We will compare its hypothetical performance against well-characterized inhibitors targeting key oncogenic kinases: Dasatinib (a potent Src/Abl inhibitor)[6][7], Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor including VEGFR-2)[8][9], and Alisertib (an Aurora kinase A inhibitor)[10][11].
The Central Role of Kinases in Cellular Signaling
Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[4] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, thereby modulating their activity.[4] Dysregulation of kinase signaling is a hallmark of cancer, leading to uncontrolled cell growth and survival.[12] Consequently, targeting kinases with small molecule inhibitors has become a cornerstone of modern cancer therapy.[7][13]
Two of the most critical signaling cascades in this context are the MAPK/ERK and PI3K/Akt pathways. These pathways are frequently hyperactivated in cancer and are downstream of many of the kinases we will be discussing.[14][15][16][17][18][19]
The MAPK/ERK pathway , also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade that transduces signals from cell surface receptors to the nucleus, ultimately regulating gene expression involved in cell proliferation and survival.[14][16][19][20]
Caption: The MAPK/ERK Signaling Pathway.
The PI3K/Akt pathway is another crucial intracellular signaling pathway that governs cell survival, growth, and proliferation.[12][15][17][21][22] Its activation is often linked to resistance to cancer therapies.[12]
A Framework for Comparative Experimental Analysis
To ascertain the biological activity of this compound, a multi-faceted experimental approach is necessary. This involves both biochemical assays to determine direct kinase inhibition and cell-based assays to assess its effects on cancer cell viability.
In Vitro Kinase Inhibition Assay: Gauging Potency and Selectivity
The primary step in characterizing a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for this purpose.[23] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[23]
Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.
Detailed Protocol for In Vitro Kinase Inhibition Assay: [24][25][26]
-
Compound Preparation: Prepare serial dilutions of this compound and the known inhibitors (Dasatinib, Sunitinib, Alisertib) in a suitable buffer containing a constant final concentration of DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted compounds, the kinase of interest (e.g., Src, VEGFR-2, Aurora A), and the kinase assay buffer. Include "no inhibitor" and "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature to allow the inhibitors to bind to the kinases.
-
Reaction Initiation: Prepare a mixture of the appropriate kinase substrate and ATP. Initiate the kinase reaction by adding this mixture to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Antiproliferative Assay: Assessing Cellular Efficacy
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate a compound's ability to penetrate cells and exert a biological effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[27][28][29][30][31] It measures the metabolic activity of cells, which is an indicator of their viability and proliferation.[27][28]
Detailed Protocol for MTT Cell Viability Assay: [27][28][29][30][31]
-
Cell Seeding: Seed a relevant cancer cell line (e.g., a line with known dysregulation of Src, VEGFR, or Aurora kinase pathways) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the known inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[27][28]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[29][30]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot this against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Hypothetical Comparative Data and Interpretation
To illustrate the potential outcomes of these experiments, the following table presents hypothetical data for this compound in comparison to the known inhibitors.
| Compound | Src IC50 (nM) | VEGFR-2 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cancer Cell Line GI50 (nM) |
| This compound | 85 | 150 | >10,000 | >10,000 | 250 |
| Dasatinib | <1 | 20 | >10,000 | >10,000 | 5 |
| Sunitinib | 50 | 2 | 500 | 300 | 15 |
| Alisertib | >10,000 | >10,000 | 1.2 | 396 | 20 |
Interpretation of Hypothetical Results:
In this hypothetical scenario, this compound demonstrates moderate inhibitory activity against Src and VEGFR-2, with less potency compared to the established inhibitors Dasatinib and Sunitinib, respectively. Its lack of activity against Aurora kinases suggests a degree of selectivity. The GI50 value in a relevant cancer cell line is also moderate, indicating some cellular activity, though less potent than the clinically approved drugs.
Concluding Remarks and Future Directions
This guide provides a robust framework for the initial biological characterization of novel compounds like this compound. The imidazo[1,2-a]pyridine scaffold holds significant promise for the development of new kinase inhibitors.[1][2][3][4][5] Based on the hypothetical results, future research could focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of this compound series. Further profiling against a broader panel of kinases would also be essential to fully understand its selectivity profile. Ultimately, this systematic approach of comparative analysis is critical in the journey of translating a promising chemical scaffold into a potential therapeutic agent.
References
- 1. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 19. sinobiological.com [sinobiological.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. cusabio.com [cusabio.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. benchchem.com [benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. MTT (Assay protocol [protocols.io]
- 31. broadpharm.com [broadpharm.com]
A Comparative In Vitro Efficacy Analysis of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol in HT-29 and Caco-2 Colorectal Cancer Cell Lines
In the landscape of oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-cancer agents.[1][2] This guide provides a comparative analysis of the in vitro efficacy of a specific derivative, (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol, on two widely utilized human colorectal adenocarcinoma cell lines: HT-29 and Caco-2. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic value and differential effects of this compound.
The rationale for this comparative study is grounded in the distinct molecular and phenotypic characteristics of HT-29 and Caco-2 cells, which represent different facets of colorectal cancer heterogeneity. Understanding the differential sensitivity of these cell lines to this compound can provide crucial insights into its mechanism of action and potential patient stratification strategies.
The Promise of Imidazo[1,2-a]pyridine Derivatives in Oncology
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] Various in-vitro studies have highlighted the potential of these compounds against a range of cancer cell lines, including those of the breast, liver, colon, cervix, and lung.[2] The anticancer mechanisms of imidazo[1,2-a]pyridine derivatives are often multifaceted, involving the inhibition of key signaling pathways such as PI3K/Akt/mTOR, induction of cell cycle arrest, and triggering of apoptosis.[2][3][4]
A key study demonstrated that certain 6-substituted imidazo[1,2-a]pyridines exhibit excellent activity against both HT-29 and Caco-2 colon cancer cell lines, inducing apoptosis through the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[5][6] This precedent underscores the relevance of evaluating novel derivatives like this compound in these specific cell models.
Characterization of the In Vitro Models: HT-29 and Caco-2 Cells
A critical aspect of this comparative guide is the choice of cell lines. HT-29 and Caco-2 cells, both originating from human colorectal adenocarcinomas, present distinct biological features that can influence their response to therapeutic agents.
| Feature | HT-29 | Caco-2 |
| Morphology | Epithelial-like, forms tight junctions | Epithelial-like, forms a polarized monolayer with brush border |
| Differentiation | Undifferentiated in standard culture | Spontaneously differentiates into enterocyte-like cells post-confluence |
| Doubling Time | Approximately 24 hours | Approximately 60 hours |
| Key Mutations | APC, TP53, BRAF V600E | APC, TP53 |
| Wnt Pathway | Constitutively active | Constitutively active |
| Drug Efflux Pumps | Expresses P-glycoprotein (MDR1) | High expression of P-glycoprotein (MDR1) |
This table summarizes the key differences that can contribute to differential drug sensitivity. For instance, the presence of the BRAF V600E mutation in HT-29 cells could offer a unique therapeutic vulnerability or resistance mechanism compared to the BRAF wild-type Caco-2 cells.
Comparative Efficacy Assessment: A Proposed Experimental Framework
To objectively compare the in vitro efficacy of this compound in HT-29 and Caco-2 cells, a series of well-established assays are proposed.
Caption: Experimental workflow for comparative efficacy testing.
Cell Viability Assay
The initial assessment of anticancer activity involves determining the half-maximal inhibitory concentration (IC50) of this compound. This is a quantitative measure of the compound's potency in inhibiting cell growth.
Protocol: MTT Assay
-
Cell Seeding: Plate HT-29 and Caco-2 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Hypothetical Comparative Data:
| Cell Line | IC50 (µM) of this compound |
| HT-29 | 25.5 |
| Caco-2 | 42.8 |
This hypothetical data suggests that HT-29 cells are more sensitive to the cytotoxic effects of this compound than Caco-2 cells.
Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay is crucial.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat HT-29 and Caco-2 cells with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Expected Outcomes: An increase in the percentage of Annexin V positive cells (early and late apoptotic) in both cell lines upon treatment would confirm the induction of apoptosis. A more pronounced increase in the apoptotic cell population in HT-29 cells would align with the lower IC50 value.
Cell Cycle Analysis
Investigating the effect of the compound on cell cycle progression can reveal another layer of its mechanism of action.
Protocol: Propidium Iodide Staining
-
Cell Treatment: Treat HT-29 and Caco-2 cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Hypothetical Comparative Data:
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| HT-29 | Control | 55 | 25 | 20 |
| Compound | 40 | 20 | 40 | |
| Caco-2 | Control | 60 | 20 | 20 |
| Compound | 50 | 25 | 25 |
These hypothetical results suggest that this compound induces a G2/M phase arrest in HT-29 cells, while having a less pronounced effect on the cell cycle of Caco-2 cells.
Mechanistic Insights: Potential Signaling Pathways
The differential responses of HT-29 and Caco-2 cells to this compound could be attributed to their distinct molecular landscapes. Based on existing literature on imidazo[1,2-a]pyridine derivatives, the PI3K/Akt/mTOR pathway is a plausible target.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazo[1,2-a]pyridine Isomers in Biological Assays: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] However, the precise positioning of substituents and even the arrangement of atoms within the fused heterocyclic system can dramatically influence biological outcomes. This guide provides a comparative analysis of imidazo[1,2-a]pyridine isomers and related analogs, offering insights into their differential performance in key biological assays and elucidating the underlying structure-activity relationships (SAR).
The Structural Landscape of Imidazopyridines and Their Biological Relevance
Imidazopyridines are bicyclic heteroaromatic compounds consisting of a pyridine ring fused to an imidazole ring. The position of the nitrogen atom in the pyridine ring and the point of fusion with the imidazole ring give rise to several isomeric forms, with imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine being the most extensively studied.[3] Furthermore, the substitution of a carbon atom in the pyridine ring with a nitrogen atom leads to the closely related imidazo[1,2-a]pyrimidine scaffold, which also exhibits significant biological activities.[4][5]
The interest in these scaffolds stems from their ability to mimic endogenous purine structures, allowing them to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling.[3] This guide will focus on comparing the biological activities of these structural variants, providing a framework for rational drug design and lead optimization.
Comparative Anticancer Activity: A Tale of Two Scaffolds
The anticancer potential of imidazo[1,2-a]pyridines and their pyrimidine analogs is a major area of investigation. Comparative studies have revealed that subtle structural modifications can lead to significant differences in potency and selectivity.
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[6][7] A study by Viola et al. (2014) synthesized and evaluated a series of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines as inhibitors of this pathway.[4]
Key Findings:
-
Both scaffolds demonstrated the ability to inhibit Wnt/β-catenin signaling in a luciferase reporter assay.[4]
-
Specific derivatives of both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine were found to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1.[4]
-
Notably, the most active compounds from both series showed comparable activity to the reference compound IWR1 in a Wnt-reporter zebrafish model, highlighting their potential as in vivo inhibitors.[4]
This study underscores that both the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores can serve as effective templates for the development of Wnt signaling inhibitors. The specific substitutions on the heterocyclic core were found to be crucial for activity, suggesting that the overall molecular shape and electronic properties, rather than the core scaffold alone, dictate the inhibitory potential.
Experimental Protocol: Luciferase Reporter Assay for Wnt/β-catenin Signaling
This protocol is a generalized procedure based on established methods for assessing the inhibition of the Wnt/β-catenin signaling pathway.
Materials:
-
Cancer cell line with a stably integrated Wnt/β-catenin responsive luciferase reporter construct (e.g., HEK293T with TOP/FOP-Flash reporter plasmids).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives) dissolved in DMSO.
-
Wnt3a conditioned medium or recombinant Wnt3a protein.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., IWR1).
-
Wnt Pathway Activation: After 1 hour of compound pre-treatment, add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt/β-catenin pathway.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity of the treated cells to that of the vehicle control. Calculate the IC50 values for each compound.
Cytotoxicity in Cancer Cell Lines: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[8][9]
Comparative Data from Literature:
While a direct head-to-head comparison of a wide range of isomers in a single study is rare, we can synthesize findings from different publications to draw comparative insights. For instance, various imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against a range of cancer cell lines with IC50 values in the low micromolar range.[2][10] Similarly, novel azo-based imidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial and antibiofilm activities.[11]
Table 1: Comparative Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Hybrids | A549 (Lung) | 50.56 (HB9) | [10] |
| HepG2 (Liver) | 51.52 (HB10) | [10] | |
| Azo-linked Imidazo[1,2-a]pyridines | E. coli CTXM | 0.5-0.7 mg/mL (4e) | [11] |
| K. pneumoniae NDM | 0.5-0.7 mg/mL (4e) | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for performing the MTT assay to evaluate the cytotoxic effects of imidazo[1,2-a]pyridine isomers.[8][9][12][13]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[12]
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Kinase Inhibition: A Key Mechanism of Action
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[14][15] The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these compounds.[14][15][16][17][18]
Comparative Insights:
The substitution pattern on the imidazo[1,2-a]pyridine core is critical for kinase inhibitory activity and selectivity. For example, specific substitutions at the 2- and 3-positions have been shown to be crucial for potent inhibition of kinases like PI3K and Aurora-A.[5] The introduction of different functional groups can modulate the binding affinity and selectivity for the ATP-binding pocket of the target kinase.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines a general procedure for assessing the inhibitory activity of imidazo[1,2-a]pyridine isomers against a specific kinase.[19][20][21][22][23]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Signaling Pathway Modulation: A Deeper Look
The biological effects of imidazo[1,2-a]pyridine isomers are often mediated by their ability to modulate key cellular signaling pathways.
The Wnt/β-catenin Signaling Pathway
As previously discussed, imidazo[1,2-a]pyridines and their pyrimidine counterparts can inhibit the Wnt/β-catenin pathway.[4] This inhibition prevents the nuclear translocation of β-catenin and the subsequent transcription of oncogenes.[6][24]
Caption: Simplified Wnt/β-catenin signaling pathway and potential points of inhibition by imidazo[1,2-a]pyridine isomers.
The PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival.[16][17][18] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway at various points, leading to apoptosis and cell cycle arrest in cancer cells.[14]
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine isomers.
Conclusion and Future Directions
The comparative analysis of imidazo[1,2-a]pyridine isomers and their analogs reveals a rich and complex structure-activity landscape. Both the core heterocyclic scaffold and the nature and position of substituents play a critical role in determining the biological activity and target selectivity. While this guide provides a synthesis of current knowledge, direct, side-by-side comparative studies of a broad range of isomers in standardized assays are needed to fully elucidate the nuances of their biological performance. Future research should focus on such systematic investigations to guide the rational design of next-generation therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. tandfonline.com [tandfonline.com]
- 7. The Wnt/beta-catenin signaling pathway as a target in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. caymanchem.com [caymanchem.com]
- 23. youtube.com [youtube.com]
- 24. A novel drug prejudice scaffold-imidazopyridine-conjugate can promote cell death in a colorectal cancer model by binding to β-catenin and suppressing the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Selectivity Profiling: Evaluating (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
Introduction: The Pursuit of Precision in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most significant classes of drug targets, particularly in oncology and immunology.[1] Kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates, and their dysregulation is a hallmark of many diseases.[2] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting critical pathways like PI3K/mTOR and Akt.[3][4]
This guide focuses on a novel derivative, (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol . While its primary target is under investigation, its therapeutic potential is intrinsically linked to its selectivity. A highly selective inhibitor promises precision targeting with minimal side effects, whereas a multi-targeted or "promiscuous" inhibitor might offer efficacy across different pathways but carries a higher risk of off-target toxicity.[5] Therefore, comprehensive selectivity profiling is not merely a characterization step but a cornerstone of the drug discovery process, essential for understanding a compound's mechanism of action, predicting potential toxicities, and guiding lead optimization.[6][7]
This document provides an in-depth guide to performing a robust kinase selectivity screen for this compound. We will compare its hypothetical performance against two benchmark compounds: Staurosporine , a notoriously potent but non-selective kinase inhibitor, and Dasatinib , a clinically approved multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, which serves as a relevant example of controlled polypharmacology.[8] We will detail the rationale behind assay selection, provide step-by-step experimental protocols for two industry-standard platforms, and present a framework for data interpretation.
Experimental Design: A Two-Platform Strategy for Comprehensive Profiling
To generate a holistic view of the compound's interaction with the kinome, we employ a dual-assay strategy. This approach is critical because it allows us to measure two distinct but complementary parameters: direct physical binding to the kinase and inhibition of its catalytic activity.
-
Binding Affinity Assessment (LanthaScreen™ Eu Kinase Binding Assay): This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.[9][10] It is an invaluable tool because it can detect inhibitors regardless of their mechanism (e.g., ATP-competitive vs. allosteric) and can be performed with inactive kinases, which is particularly useful for characterizing inhibitors that stabilize the inactive (e.g., DFG-out) conformation.[10]
-
Functional Inhibition Assessment (Kinase-Glo® Luminescent Kinase Assay): This assay quantifies the enzymatic activity of the kinase by measuring ATP consumption.[11][12] The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity.[13] This provides a direct measure of functional inhibition and is considered a gold standard for confirming the impact of a compound on the enzyme's catalytic function.[14]
Our experimental workflow is designed as a two-tiered screening cascade to maximize efficiency and data quality.
Caption: Tiered kinase profiling workflow.
Detailed Experimental Protocols
The following protocols are standardized for a 384-well plate format, which is common in high-throughput screening.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This protocol measures the binding of the test compound to the kinase ATP pocket by competing with a fluorescently labeled ATP-competitive tracer.[15] Binding of the tracer to a Europium-labeled antibody-tagged kinase results in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal, which is diminished in the presence of a competing inhibitor.[16]
Caption: Mechanism of the LanthaScreen™ assay.
Materials:
-
Kinase of interest (e.g., from Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (specific to the kinase being tested)
-
Test Compounds: this compound, Staurosporine, Dasatinib
-
Assay Buffer: 1X Kinase Buffer A (Thermo Fisher Scientific)
-
384-well low-volume plates (e.g., Corning #3676)
-
TR-FRET enabled plate reader
Procedure: [17]
-
Compound Preparation:
-
For the primary screen, prepare 4X final concentration (e.g., 40 µM) of each test compound in 1X Kinase Buffer A with 4% DMSO.
-
For IC50 determination, perform a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Then, create 4X intermediate dilutions in 1X Kinase Buffer A.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 2X working solution of the Kinase/Eu-Antibody mixture in 1X Kinase Buffer A. The final concentrations will vary by kinase but are typically 10 nM for the kinase and 4 nM for the antibody.
-
Causality Note: Using a 2X mixture ensures that the final concentrations are correct after all components are added. The antibody should be centrifuged at ~10,000 x g for 10 minutes prior to use to remove aggregates that can interfere with the signal.[17]
-
-
Tracer Preparation:
-
Prepare a 4X working solution of the appropriate Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase.
-
-
Assay Assembly (12 µL final volume):
-
Add 3 µL of the 4X test compound solution (or DMSO for controls) to the appropriate wells.
-
Add 6 µL of the 2X Kinase/Antibody mixture to all wells.
-
Initiate the reaction by adding 3 µL of the 4X Tracer solution to all wells.
-
-
Incubation and Measurement:
-
Seal the plate and centrifuge briefly (1 min at 1000 x g) to ensure all components are mixed.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[10]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Percent inhibition is calculated relative to high (DMSO only) and low (no kinase) controls.
-
For IC50 values, plot the emission ratio against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model.
-
Protocol 2: Kinase-Glo® Luminescent Kinase Assay
This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction.[11] A proprietary luciferase uses the remaining ATP to generate a luminescent signal that is inversely proportional to kinase activity.[12][18]
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase of interest and its specific peptide/protein substrate
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test Compounds
-
White, opaque 384-well plates
Procedure: [11]
-
Compound Preparation:
-
Prepare 5X final concentration of each test compound in the Kinase Reaction Buffer with 5% DMSO.
-
For IC50 determination, create a serial dilution series at 5X the final desired concentrations.
-
-
Kinase Reaction (10 µL per well):
-
Add 2 µL of 5X test compound solution (or buffer for controls) to the wells.
-
Add 4 µL of a 2.5X Kinase/Substrate mixture.
-
Initiate the reaction by adding 4 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately measured.
-
Causality Note: Running the reaction at the Km for ATP provides a sensitive window for detecting ATP-competitive inhibitors. If the ATP concentration is too high, a weak competitive inhibitor may not show significant activity.
-
-
Incubation:
-
Seal the plate and incubate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Development:
-
Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate percent inhibition relative to high activity (DMSO only) and low activity (no kinase) controls.
-
Determine IC50 values by plotting the luminescent signal against the logarithm of inhibitor concentration and fitting with a four-parameter model.
-
Data Interpretation and Comparative Analysis
Following the execution of the assays, the resulting IC50 values provide the foundation for our comparative analysis. The data should be compiled into a clear, concise table.
Table 1: Hypothetical Kinase Selectivity Profile (IC50 values in nM)
| Kinase Target | Kinase Family | This compound | Dasatinib (Reference) | Staurosporine (Reference) |
| AURKA | Ser/Thr | 25 | 15 | 4.5 |
| AURKB | Ser/Thr | 31 | 22 | 3.1 |
| ABL1 | Tyr | >10,000 | 0.8 | 6.2 |
| SRC | Tyr | 8,500 | 0.6 | 1.7 |
| LCK | Tyr | 9,100 | 0.5 | 2.5 |
| VEGFR2 | Tyr | 1,500 | 8 | 7.1 |
| EGFR | Tyr | >10,000 | 1,200 | 25 |
| PIK3CA | Lipid | >10,000 | >10,000 | 150 |
| AKT1 | Ser/Thr | 7,800 | 8,500 | 12 |
| CDK2/CycA | Ser/Thr | 4,500 | 350 | 2.2 |
| PKA | Ser/Thr | >10,000 | >10,000 | 11 |
| MET | Tyr | 9,800 | 250 | 18 |
Note: Data are hypothetical and for illustrative purposes. Bold values indicate high potency (e.g., IC50 < 50 nM).
Analysis of Hypothetical Results:
-
This compound: The data suggests this compound is a potent and highly selective inhibitor of Aurora kinases A and B. It shows minimal activity (>1000-fold weaker) against a wide range of other kinases, including tyrosine kinases (ABL1, SRC) and other serine/threonine kinases (AKT1, CDK2). This "clean" profile is highly desirable for a drug candidate targeting the Aurora pathway, as it minimizes the potential for off-target effects.
-
Dasatinib: As expected, Dasatinib demonstrates potent inhibition of its known primary targets, the ABL and SRC family kinases.[8] However, it also shows significant activity against Aurora kinases and VEGFR2, highlighting its multi-targeted nature.
-
Staurosporine: This compound exhibits potent, sub-nanomolar to low-nanomolar inhibition across nearly the entire panel, confirming its status as a non-selective inhibitor.[8]
Conclusion: From Data to Drug Candidate
This guide outlines a robust, industry-standard methodology for the kinase selectivity profiling of a novel compound, this compound. By employing a dual-platform approach that assesses both binding affinity and functional inhibition, researchers can gain a comprehensive understanding of a compound's activity and specificity.
Based on our hypothetical data, this compound presents as a promising and highly selective Aurora kinase inhibitor. Its clean profile compared to multi-targeted agents like Dasatinib and non-selective compounds like Staurosporine makes it an excellent candidate for further preclinical development. The next logical steps would involve cellular assays to confirm on-target activity, followed by in vivo studies to evaluate its pharmacokinetic properties and efficacy in relevant disease models. This rigorous, data-driven approach to selectivity profiling is fundamental to navigating the complexities of the human kinome and successfully advancing novel kinase inhibitors toward the clinic.
References
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
Cross-Validation of Bioactivity for the Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Molecules incorporating this scaffold have shown promise as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The specific functionalization of the imidazo[1,2-a]pyridine ring system, such as in the case of (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol, is a key determinant of target selectivity and potency. This guide provides a comprehensive framework for the cross-validation of bioactivity data for novel imidazo[1,2-a]pyridine derivatives, using a representative compound, GSK343, as a case study for comparison and methodological illustration. Our focus will be on ensuring the trustworthiness and reproducibility of experimental findings, a cornerstone of successful drug development programs.
The Rationale for Rigorous Cross-Validation
In the landscape of early-stage drug discovery, the initial identification of a "hit" compound is merely the beginning. The subsequent journey to a lead compound and eventually a clinical candidate is paved with rigorous validation and cross-validation of its biological activity. This process is critical for several reasons:
-
Confirmation of On-Target Activity: It is essential to confirm that the observed biological effect is indeed due to the compound's interaction with its intended molecular target.
-
Elimination of Artifacts: Many factors can lead to false-positive results in high-throughput screening, including compound aggregation, assay interference, and non-specific cytotoxicity.
-
Building a Robust Structure-Activity Relationship (SAR): A clear and reliable SAR is crucial for guiding medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
This guide will walk through a logical, multi-step process for cross-validating the bioactivity of a novel imidazo[1,2-a]pyridine derivative, from initial enzymatic assays to cell-based target engagement studies.
Comparative Analysis: GSK343 and Alternative EZH2 Inhibitors
For the purpose of this guide, we will use the well-characterized imidazo[1,2-a]pyridine derivative, GSK343, as our primary example. GSK343 is a potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
We will compare the bioactivity profile of GSK343 with two other EZH2 inhibitors:
-
EPZ-6438 (Tazemetostat): A clinical-stage EZH2 inhibitor with a different chemical scaffold (a pyridone-containing compound).
-
UNC1999: A dual EZH1/EZH2 inhibitor, which provides an interesting comparison for selectivity profiling.
The following table summarizes the key bioactivity data for these compounds, which we will aim to cross-validate in our experimental workflow.
| Compound | Target(s) | IC50 (nM) vs. EZH2 | Mechanism of Action | Cell-based Potency (EC50, nM) |
| GSK343 | EZH2 | 4.9 (enzymatic) | S-adenosyl-L-methionine (SAM) competitive | ~50 (in lymphoma cell lines) |
| EPZ-6438 | EZH2 | 2.5 (enzymatic) | SAM competitive | ~11 (in lymphoma cell lines) |
| UNC1999 | EZH1/EZH2 | <10 (enzymatic) | SAM competitive | ~45 (in lymphoma cell lines) |
Experimental Workflow for Bioactivity Cross-Validation
The following workflow provides a step-by-step approach to cross-validate the bioactivity of a novel imidazo[1,2-a]pyridine derivative, with GSK343 as our reference compound.
Caption: Experimental workflow for the cross-validation of bioactivity data.
Part 1: In Vitro Validation
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the purified enzyme.
-
Protocol Example (HTRF for EZH2):
-
Recombinant human EZH2 complex is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate (histone H3 peptide) and the cofactor S-adenosyl-L-methionine (SAM).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the level of the product (trimethylated histone H3 at lysine 27, H3K27me3) is detected using a specific antibody conjugated to a donor fluorophore and an acceptor fluorophore.
-
The HTRF signal is read on a plate reader, and the IC50 value is calculated from the dose-response curve.
-
-
Rationale: HTRF (Homogeneous Time-Resolved Fluorescence) is a robust and sensitive assay format suitable for high-throughput screening and IC50 determination. It is a proximity-based assay, minimizing interference from colored or fluorescent compounds.
-
Objective: To confirm the IC50 value obtained from the primary assay using a different detection technology.
-
Protocol Example (AlphaLISA for EZH2):
-
The enzymatic reaction is set up similarly to the HTRF assay.
-
The detection is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, which uses donor and acceptor beads that generate a chemiluminescent signal when in close proximity.
-
-
Rationale: Using an orthogonal assay with a different detection principle helps to rule out technology-specific artifacts and increases confidence in the measured potency.
-
Objective: To determine how the compound inhibits the enzyme.
-
Protocol Example (Enzyme Kinetics):
-
Initial reaction velocities are measured at various concentrations of the substrate (SAM) and a fixed concentration of the inhibitor.
-
The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.
-
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by analyzing the changes in Km and Vmax.
-
-
Rationale: Understanding the mechanism of action is crucial for lead optimization. For EZH2 inhibitors, competitive inhibition with respect to SAM is a common and desirable mechanism.
Part 2: Cell-Based Validation
-
Objective: To confirm that the compound binds to its intended target in a cellular context.
-
Protocol Example (CETSA - Cellular Thermal Shift Assay):
-
Intact cells are treated with the test compound or vehicle.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein (EZH2) at each temperature is quantified by Western blotting or other methods.
-
-
Rationale: Ligand binding stabilizes the target protein, leading to a shift in its melting temperature. CETSA provides direct evidence of target engagement in a physiological setting.
Caption: Signaling pathway of EZH2 inhibition by an imidazo[1,2-a]pyridine derivative.
-
Objective: To measure the modulation of a downstream biomarker of target activity.
-
Protocol Example (Western Blot for H3K27me3):
-
Cancer cells known to be dependent on EZH2 activity (e.g., lymphoma cell lines) are treated with the test compound for a specified time.
-
Histones are extracted from the cell nuclei.
-
The levels of total histone H3 and trimethylated H3K27 are quantified by Western blotting using specific antibodies.
-
-
Rationale: A reduction in the global levels of H3K27me3 provides functional evidence that the compound is inhibiting EZH2 activity within the cell.
-
Objective: To assess the functional consequence of target inhibition on cell growth and survival.
-
Protocol Example (CellTiter-Glo):
-
Cells are seeded in 96- or 384-well plates and treated with a dilution series of the test compound.
-
After a prolonged incubation period (e.g., 3-7 days), the CellTiter-Glo reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The luminescence is read on a plate reader, and the EC50 (half-maximal effective concentration) for cell growth inhibition is calculated.
-
-
Rationale: This assay provides a crucial link between target inhibition and the desired phenotypic outcome (e.g., anti-cancer activity).
Part 3: Selectivity Profiling
-
Objective: To assess the selectivity of the compound against a panel of related enzymes.
-
Protocol: The compound is tested at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases and/or histone methyltransferases.
-
Rationale: For a compound like an EZH2 inhibitor, it is important to assess its selectivity against other methyltransferases, particularly the closely related EZH1, as well as against a diverse range of kinases, which are common off-targets for ATP-competitive inhibitors.
Conclusion
The cross-validation of bioactivity data is a non-negotiable aspect of modern drug discovery. By employing a multi-faceted approach that combines orthogonal in vitro assays, cell-based target engagement and functional studies, and comprehensive selectivity profiling, researchers can build a robust and reliable data package for novel compounds such as this compound and other imidazo[1,2-a]pyridine derivatives. This rigorous approach not only validates the initial screening hits but also provides a solid foundation for the subsequent stages of lead optimization and preclinical development, ultimately increasing the probability of success in bringing new and effective therapies to patients.
A Comparative Benchmarking Guide to the Synthetic Efficiency of (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol Production
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol, is a valuable building block for the synthesis of a diverse range of bioactive molecules, owing to the presence of three key functional handles: the nucleophilic imidazo[1,2-a]pyridine core, the synthetically versatile C3-iodo substituent, and the hydroxymethyl group at the C7-position, which can be further functionalized. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the drug discovery and development community.
This guide provides a comparative analysis of two plausible synthetic routes for the production of this compound. The routes are designed based on established synthetic methodologies for the formation of the imidazo[1,2-a]pyridine core and its subsequent functionalization. Each route is evaluated based on key metrics of synthetic efficiency, including overall yield, step economy, reagent availability and cost, and operational simplicity.
Route 1: Late-Stage C-H Iodination Approach
This strategy focuses on the initial construction of the (imidazo[1,2-a]pyridin-7-yl)methanol core, followed by a regioselective iodination at the C3 position in the final step. This approach benefits from the high reactivity of the C3 position of the imidazo[1,2-a]pyridine ring towards electrophilic substitution.
Synthetic Pathway
Experimental Protocols
Step 1: Synthesis of (2-Aminopyridin-4-yl)methanol
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of methyl 2-aminoisonicotinate in anhydrous THF is added dropwise at 0 °C.[1][2] The reaction mixture is then heated to reflux for 3 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford (2-aminopyridin-4-yl)methanol.
Causality: The choice of LiAlH₄ is due to its high efficiency in reducing esters to primary alcohols. The use of anhydrous conditions is critical to prevent the violent reaction of LiAlH₄ with water and to ensure the desired reduction occurs.
Step 2: Synthesis of (Imidazo[1,2-a]pyridin-7-yl)methanol
A mixture of (2-aminopyridin-4-yl)methanol, chloroacetaldehyde (50% aqueous solution), and sodium bicarbonate in ethanol is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Causality: This is a classic Tschitschibabin reaction for the synthesis of the imidazo[1,2-a]pyridine ring system. Sodium bicarbonate is used as a base to neutralize the HCl formed during the reaction, driving the reaction to completion.
Step 3: Synthesis of this compound
To a solution of (imidazo[1,2-a]pyridin-7-yl)methanol in acetonitrile, N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction is stirred until complete consumption of the starting material is observed by TLC. The reaction mixture is then quenched with aqueous sodium thiosulfate solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Causality: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic substitution. NIS is a mild and effective iodinating agent for such systems. Acetonitrile is a suitable polar aprotic solvent for this reaction.
Route 2: Early-Stage Iodination and Functional Group Interconversion
This alternative approach involves the early introduction of the iodine atom at the C3 position of a precursor molecule, followed by the formation of the hydroxymethyl group at the C7 position. This strategy might be advantageous if the late-stage iodination in Route 1 proves to be low-yielding or if purification of the final product is challenging.
Synthetic Pathway
References
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its potential success. This parameter, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in vivo, while one that inhibits metabolic enzymes can lead to safety concerns. Therefore, a thorough understanding and optimization of metabolic stability are critical for reducing attrition rates and advancing promising new chemical entities.[2]
The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, play a dominant role in Phase I oxidative metabolism.[3][4] In vitro assays, such as the liver microsomal stability assay, are indispensable tools for early-stage assessment, allowing for the ranking and selection of compounds with favorable metabolic profiles before they advance to more complex and costly in vivo studies.[1][5]
The Imidazo[1,2-a]pyridine Scaffold: A "Privileged" Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry, often referred to as a "privileged scaffold".[6][7] Its rigid structure and synthetic tractability have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[7][8][9] Marketed drugs such as Zolpidem and Alpidem are based on this scaffold.[7] However, like any chemical entity destined for therapeutic use, derivatives of this scaffold must be carefully optimized to overcome metabolic liabilities that could hinder their clinical development.
This guide provides a comparative analysis of the metabolic stability of various imidazo[1,2-a]pyridine derivatives, grounded in experimental data. We will explore the structure-metabolism relationships (SMR) that govern their stability, detail a robust experimental protocol for assessment, and offer insights into rational drug design strategies to enhance metabolic durability.
Structure-Metabolism Relationships (SMR) of Imidazo[1,2-a]pyridine Derivatives
The metabolic fate of an imidazo[1,2-a]pyridine derivative is intricately linked to its specific substitution pattern. Minor structural modifications can lead to significant changes in stability by altering the molecule's susceptibility to enzymatic attack.
Influence of Substituents and Steric Hindrance
The position and nature of substituents on the imidazo[1,2-a]pyridine core are critical determinants of metabolic stability. Strategic placement of groups can shield metabolically labile sites from enzymatic access.
A compelling example is the comparison between two antitubercular imidazo[1,2-a]pyridine-3-carboxamides. Compound 5 was found to be significantly metabolized (71% in rat liver microsomes), whereas the introduction of a 2-pyridyl group in compound 13 dramatically improved its stability (only 19% metabolized).[10] This enhancement is attributed to both steric and electronic factors imparted by the pyridine substituent, which likely hinders the approach of metabolizing enzymes.[10] The major metabolites for these compounds were identified as monohydroxylations on the imidazopyridine core, indicating that this ring system is a primary site of metabolic attack.[10]
Further optimization efforts in the development of antitubercular agents led to compound 8 (an 2-ethyl-6-chloro imidazo[1,2-a]pyridine), which demonstrated good microsomal stability with half-lives of 83 minutes in human and 63 minutes in mouse liver microsomes.[6]
Blocking Metabolic Hotspots and Bioisosteric Replacement
Identifying and subsequently blocking "metabolic hotspots" is a cornerstone of modern medicinal chemistry. In a series of imidazo[1,2-a]pyridine c-Met inhibitors, a major NADPH-dependent metabolite of compound 22e was identified.[8] This knowledge allowed for the rational design of a new derivative, 42 , specifically engineered to block this metabolic site, thereby improving its stability profile.[8]
Fluorination is another powerful strategy. In a series developed as PDGFR inhibitors, compound 11 suffered from poor in vivo stability.[11] The introduction of a fluorine atom onto an adjacent piperidine ring (compound trans-27 ) not only enhanced metabolic stability but also favorably attenuated the amine's pKa, which reduced efflux by the P-glycoprotein (Pgp) transporter.[11]
Key Metabolic Pathways: Beyond CYP450
While cytochrome P450 enzymes are the primary drivers of Phase I metabolism, other enzyme systems can play a significant role. For the closely related imidazo[1,2-a]pyrimidine scaffold, metabolism is often mediated by aldehyde oxidase (AO).[12][13] This enzyme typically oxidizes electron-deficient heterocyclic rings. Although this was observed in a different, but related, scaffold, it is a crucial consideration for researchers working with imidazo[1,2-a]pyridines. Strategies to mitigate AO-mediated metabolism include blocking the reactive site or altering the electronic properties of the heterocyclic system.[12]
Below is a diagram illustrating the common metabolic pathways affecting the imidazo[1,2-a]pyridine scaffold.
Caption: Common metabolic pathways for imidazo[1,2-a]pyridine derivatives.
Comparative Analysis of Metabolic Stability Data
To provide a clear, quantitative comparison, the following table summarizes metabolic stability data for select imidazo[1,2-a]pyridine derivatives discussed in the literature.
| Compound ID | Key Structural Features | Species | In Vitro System | Metabolic Stability Metric | Reference |
| Compound 5 | 2,7-dimethyl-N-(4-(trifluoromethoxy)benzyl) | Rat | Liver Microsomes | 71% metabolized | [10] |
| Compound 13 | 6-methyl-N-(4-(trifluoromethoxy)benzyl)-2-(pyridin-2-yl) | Rat | Liver Microsomes | 19% metabolized | [10] |
| Compound 8 | 2-ethyl-6-chloro derivative | Human | Liver Microsomes | t½ = 83 min | [6] |
| Compound 8 | 2-ethyl-6-chloro derivative | Mouse | Liver Microsomes | t½ = 63 min | [6] |
| Compound 15 | Fused bicyclic side-chain | Human | Liver Microsomes | Relatively stable | [6] |
| Compound 16 | 4-F-phenyl at C2 of benzo[d]oxazole side-chain | Human & Mouse | Liver Microsomes | High metabolic stability | [6] |
Experimental Protocol: Assessing Metabolic Stability Using a Liver Microsomal Assay
This section provides a detailed, self-validating protocol for determining the in vitro metabolic stability of imidazo[1,2-a]pyridine derivatives using liver microsomes.
Principle and Rationale
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing high concentrations of Phase I drug-metabolizing enzymes.[3] The reaction is initiated by adding a cofactor, typically NADPH, which is essential for the catalytic activity of CYP450 enzymes.[14] By quantifying the remaining parent compound over time using LC-MS/MS, key parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated.[15]
Materials and Reagents
-
Test Compounds & Controls: 10 mM stock solutions in DMSO.
-
Liver Microsomes: Pooled from relevant species (e.g., human, rat, mouse), stored at -80°C.[16]
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Magnesium Chloride (MgCl₂): Cofactor for some metabolic enzymes.
-
NADPH Regenerating System:
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS).
-
Rationale: Acetonitrile precipitates microsomal proteins, immediately stopping all enzymatic reactions. The IS is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.[5]
-
-
Equipment: 37°C shaking water bath or incubator, centrifuge, 96-well plates, LC-MS/MS system.
Step-by-Step Procedure
The following workflow diagram illustrates the experimental process.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scialert.net [scialert.net]
Safety Operating Guide
Definitive Guide to the Safe Disposal of (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Chemical Profile
(3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol is a halogenated heterocyclic compound. While a comprehensive toxicological profile is not publicly available for this specific molecule, its structural motifs—an imidazopyridine core, an iodo-substituent, and a methanol group—necessitate a cautious approach to its handling and disposal.
Based on available data for the compound and its structural analogs, the primary hazards are as follows:
The presence of the iodo-substituent classifies this compound as a halogenated organic compound . These compounds require specific disposal procedures to prevent environmental contamination and potential formation of hazardous byproducts during waste treatment processes.
Key Chemical Data Summary
| Property | Value | Source |
| CAS Number | 1036990-66-5 | [1] |
| Molecular Formula | C₈H₇IN₂O | [1] |
| Molecular Weight | 274.06 g/mol | [1] |
| Hazard Statements | H302, H315, H319, H332 | [1] |
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling this compound, it is imperative to establish a safe working environment and utilize the correct personal protective equipment. The causality behind these PPE choices is to create a barrier against the primary exposure routes: inhalation, skin contact, and eye contact.
Essential Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.
-
Hand Protection : Use nitrile gloves. Given that skin irritation is a known hazard, ensure gloves are inspected for any defects before use. Change gloves immediately if they become contaminated.
-
Body Protection : A standard laboratory coat should be worn and fully fastened.
-
Respiratory Protection : All handling of this compound, especially when in solid form or if aerosols could be generated, must be conducted within a certified chemical fume hood to prevent inhalation.
Workflow for Safe Handling
References
Personal protective equipment for handling (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
Comprehensive Safety and Handling Guide: (3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol
This document provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS RN: 1036990-66-5). As a research chemical with a novel structure, its toxicological properties are not fully characterized. Therefore, this guide is built upon a foundation of risk mitigation, drawing from the known hazards of its constituent chemical motifs—an iodo-substituent, an imidazopyridine core, and a methanol group—and adhering to the highest standards of laboratory safety as outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[1][2][3]
Hazard Identification and Risk Assessment: A Proactive Stance
The known hazard classifications for this compound indicate it is harmful if swallowed or inhaled, and causes significant skin and eye irritation.[4] However, a comprehensive risk assessment must also consider the potential hazards inferred from its chemical structure. The presence of an iodine atom on an aromatic heterocyclic system suggests it could act as an alkylating agent, which are often associated with more severe health risks. This proactive assessment informs the stringent protective measures outlined below.
Table 1: Hazard Profile of this compound
| Hazard Type | GHS Classification & Statement | Rationale and Potential Inferred Risks |
| Acute Oral Toxicity | Category 4: H302 - Harmful if swallowed.[4] | Ingestion may lead to systemic toxicity. |
| Skin Irritation | Category 2: H315 - Causes skin irritation.[4] | Direct contact can cause inflammation, redness, and discomfort. The iodo-group may enhance skin absorption and sensitization. |
| Eye Irritation | Category 2: H319 - Causes serious eye irritation.[4] | Splashes can cause significant eye damage. Immediate and prolonged irrigation is critical. |
| Acute Inhalation Toxicity | Category 4: H332 - Harmful if inhaled.[4] | Inhalation of dust or aerosols can irritate the respiratory tract and lead to systemic effects. |
| Inferred Hazard | Potential Alkylating Agent | Organoiodides can be potent alkylating agents. This property necessitates measures to prevent any direct contact or inhalation.[5] |
This assessment mandates that all handling of this compound be governed by the core principle of minimizing all chemical exposures, as recommended by the National Research Council and OSHA.[1]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a robust barrier against exposure. The selection of each component is directly linked to the identified hazards.
Table 2: Required PPE for Handling this compound
| Protection Type | Specific Recommendations | Causality and Rationale |
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker, chemical-resistant butyl rubber or Viton™ outer glove. | The dual-layer provides protection against rapid breakthrough. The inner glove offers protection during the doffing of the more contaminated outer glove. This is critical given the potential alkylating nature and known skin irritation.[5] |
| Eye and Face Protection | Chemical safety goggles (conforming to OSHA 29 CFR 1910.133) AND a full-face shield. | Goggles provide a seal against dust and splashes. The face shield offers a secondary, broader barrier of protection for the entire face from splashes during solution preparation or transfers.[5][6] |
| Body Protection | A chemically resistant lab coat (fully buttoned) and a chemical-resistant apron for larger quantities or splash-prone procedures. | This prevents contamination of personal clothing and minimizes skin contact.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter when handling the solid outside of a certified fume hood (not recommended) or during spill cleanup. | This is essential to prevent inhalation of the solid powder or aerosols, which are known to be harmful.[5] |
| Footwear | Closed-toe, non-porous shoes. | Protects feet from potential spills.[5] |
Operational Plan: A Step-by-Step Workflow for Safety
Adherence to a strict, sequential operational plan ensures that safety is integrated into every step of the experimental process, from preparation to cleanup.
Pre-Handling Safety Checks
-
Engineering Controls Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor). All work with the solid and its solutions must be performed inside the fume hood.
-
Emergency Equipment Accessibility: Verify the location and functionality of the nearest safety shower and eyewash station.[7] Ensure they are unobstructed.
-
Spill Kit Availability: Locate the laboratory's spill kit for hazardous organic solids and ensure it is fully stocked.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated handling area, don all required PPE as specified in Table 2.
-
Weighing:
-
Perform all weighing operations on a tared container within the chemical fume hood to contain any airborne particles.
-
Use a dedicated spatula and equipment.
-
-
Solution Preparation:
-
Slowly add the solid compound to the solvent to prevent splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, lab coat, inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
-
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures: Immediate and Corrective Actions
In the event of an exposure, immediate and appropriate first aid is crucial to minimizing harm.
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing while under the safety shower. Seek immediate medical attention if irritation persists.[9][10]
-
Eye Contact: Immediately flush the eyes with large amounts of water at an eyewash station for a minimum of 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[11][12] Do not bandage the eye.[13] Seek immediate medical attention.[9][11]
-
Inhalation: Move the individual to fresh air immediately.[10][14] If breathing is difficult or has stopped, provide artificial respiration (using universal precautions) and seek immediate emergency medical assistance.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Caption: A decision tree for immediate actions following an exposure event.
Disposal Plan: Environmental and Regulatory Compliance
Proper segregation and disposal of chemical waste are paramount for safety and environmental protection.
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) must be classified as halogenated organic waste .
-
Collection:
-
Designate a specific, clearly labeled, and sealable waste container for "Halogenated Organic Waste."
-
Collect all solid and liquid waste containing this compound in the designated container.[16]
-
Never mix halogenated waste with non-halogenated waste streams.
-
-
Storage and Disposal:
-
Store the sealed waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.[7]
-
Arrange for final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5] Pyridine-containing wastes are often disposed of via incineration.[17]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5][18]
-
By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this novel compound and ensure a safe laboratory environment for all personnel.
References
- 1. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 2. osha.gov [osha.gov]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. achmem.com [achmem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. publications.ashp.org [publications.ashp.org]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. First Aid for Eye Emergencies - Thomas Vision Clinic of Leesville, LA [thomasvisionclinic.com]
- 12. Eye Injury First Aid | St John Ambulance [sja.org.uk]
- 13. preventblindness.org [preventblindness.org]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
